molecular formula C11H15BrN2 B1464784 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine CAS No. 934000-36-9

5-Bromo-3-methyl-2-(1-piperidinyl)pyridine

Numéro de catalogue: B1464784
Numéro CAS: 934000-36-9
Poids moléculaire: 255.15 g/mol
Clé InChI: ZQQOJBDUIALMAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-3-methyl-2-(1-piperidinyl)pyridine is a useful research compound. Its molecular formula is C11H15BrN2 and its molecular weight is 255.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-bromo-3-methyl-2-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-9-7-10(12)8-13-11(9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQOJBDUIALMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267824
Record name 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934000-36-9
Record name 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934000-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Therapeutic Potential of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] When functionalized with a piperidine moiety and a strategically placed bromine atom, as in the 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine core, it creates a versatile platform for developing novel therapeutic agents. The bromine atom at the 5-position serves as a crucial chemical handle for extensive molecular diversification via modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions.[3] This allows for the fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets. This guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic applications of this chemical class, drawing on field-proven insights to explain the causality behind experimental design and potential therapeutic strategies in oncology, microbiology, and beyond.

Introduction: The Architectural Logic of the Scaffold

The therapeutic promise of the 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine scaffold lies in the synergistic contribution of its three key components:

  • The Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom, the pyridine ring is a bioisostere of benzene.[4] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its polar nature, enhance solubility and allow for diverse interactions with biological macromolecules.[1]

  • The Piperidine Moiety: This saturated six-membered heterocycle is one of the most prevalent structural motifs in pharmaceuticals.[5] Its inclusion can significantly influence a compound's physicochemical properties, such as lipophilicity and basicity (pKa), which are critical for modulating pharmacokinetics, including absorption, distribution, and blood-brain barrier permeability.[6][7]

  • The 5-Bromo Substituent: Far from being a simple substituent, the bromine atom is a versatile synthetic anchor. It is ideally positioned for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, enabling the introduction of a wide array of aryl or heteroaryl groups.[3][8] This strategic derivatization is fundamental to creating libraries of compounds for screening and optimizing lead candidates.[3]

This combination creates a powerful platform for generating targeted therapies with potentially wide-ranging applications.

Synthesis and Derivatization Strategies

The construction of diverse libraries based on this scaffold follows a logical and adaptable synthetic workflow. The primary strategy involves the initial synthesis of a key intermediate, such as 5-bromo-2-methylpyridin-3-amine, which is then elaborated through coupling reactions.

General Synthetic Workflow

The overall strategy typically involves forming the core aminopyridine structure, followed by a palladium-catalyzed cross-coupling reaction to introduce diversity at the C5 position.

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Final Scaffolding (Conceptual) A 5-Bromo-2-methyl-3-nitropyridine B 5-Bromo-2-methylpyridin-3-amine (Key Intermediate) A->B Reduction (e.g., Fe/HCl) D Diverse 5-Aryl-2-methylpyridin-3-amine Derivatives B->D Suzuki Cross-Coupling (Pd(PPh₃)₄, K₃PO₄) C Arylboronic Acid C->D E Piperidine Introduction (e.g., Buchwald-Hartwig Amination) D->E F Target 5-Aryl-3-methyl-2-(1-piperidinyl)pyridine Derivatives E->F

General synthetic pathways for 5-bromopyridin-3-amine derivatives.[3]
Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a robust and widely used method for derivatizing the core scaffold, adapted from established procedures.[8][9] The causality for this choice rests on the Suzuki reaction's exceptional tolerance for a wide range of functional groups, its relatively mild reaction conditions, and the commercial availability of a vast array of arylboronic acids.

Materials:

  • 5-bromo-2-methylpyridin-3-amine (1.0 eq.)

  • Arylboronic acid (1.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.2 eq.)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Schlenk flask or microwave synthesis vessel

  • Nitrogen or Argon atmosphere

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add the 5-bromo-2-methylpyridin-3-amine, the selected arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Reaction: Stir the mixture at 85–95 °C for 15-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (approx. 50 mL) and filter to remove inorganic salts.

  • Extraction: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired 5-aryl derivative.

Data Summary from Representative Syntheses:

Compound IDArylboronic Acid UsedYield (%)Reference
2a 4-MethylphenylGood[8]
2b 3,5-DimethylphenylGood[8]
2c 4-MethoxyphenylGood[8]

Therapeutic Applications and Mechanisms of Action

The versatility of the scaffold allows for its application across multiple therapeutic areas. The specific functional groups introduced via derivatization dictate the compound's biological target and mechanism of action.

Oncology

Pyridine derivatives are widely investigated as anticancer agents due to their ability to function as kinase inhibitors.[2][10] Dysregulation of protein kinase signaling is a hallmark of many cancers, making these enzymes prime therapeutic targets.[3]

Mechanism of Action: Kinase Inhibition Derivatives of the 5-bromo-N-phenylpyridin-3-amine scaffold can be designed to act as ATP-competitive inhibitors of key oncogenic kinases, such as those in the RAF-MEK-ERK (MAPK) pathway or receptor tyrosine kinases like VEGFR-2.[3][10] By occupying the ATP-binding pocket of the kinase, the compound prevents the phosphorylation of downstream substrates, thereby blocking signal transduction that promotes cell proliferation, survival, and angiogenesis.[10]

G GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibition

Inhibition of the RAF-MEK-ERK signaling cascade by a pyridine derivative.[3]

Derivatives of the related 5-bromo-7-azaindolin-2-one scaffold, which also incorporate piperidine side chains, have demonstrated potent antitumor activity, in some cases exceeding that of the approved drug Sunitinib against liver (HepG2), lung (A549), and ovarian (Skov-3) cancer cell lines.[11]

Antimicrobial and Anti-Thrombolytic Activity

Studies on N-acetylated derivatives of 5-aryl-2-methylpyridin-3-amine have revealed significant biological activities beyond oncology.[8][9] This highlights the scaffold's potential for polypharmacology, where a single core structure can be adapted to address different pathologies.

Key Findings:

  • Biofilm Inhibition: Compound 4f , a derivative from this class, was found to be a potent inhibitor of Escherichia coli biofilm formation, with an inhibition value of 91.95%.[8][9] This is particularly relevant in the context of rising antibiotic resistance, where targeting bacterial biofilms is a critical strategy.

  • Anti-thrombolytic Activity: Compound 4b exhibited the highest anti-thrombolytic activity in a human blood clot lysis assay, achieving a 41.32% lysis value.[8][9] This suggests potential applications in cardiovascular medicine for the prevention or treatment of thrombosis.

Table of Biological Activity Data for N-acetylated Pyridine Derivatives

Compound IDActivity TypeAssay DetailsResultReference
4b Anti-thrombolyticClot lysis in human blood41.32% lysis[8][9]
4f Biofilm InhibitionEscherichia coli91.95% inhibition[8][9]
Potential in Neurological Disorders

The 3-aminopyridine scaffold is a well-established building block for molecules targeting the central nervous system (CNS).[3] The inclusion of a piperidine ring can further optimize properties for brain penetration.[7]

Potential Mechanism of Action: Muscarinic Receptor Antagonism Muscarinic acetylcholine receptors (M1-M5) are G-protein-coupled receptors that mediate a wide range of physiological functions.[12] M3 antagonists, in particular, are used to treat conditions characterized by smooth muscle contraction, such as chronic obstructive pulmonary disease (COPD) and overactive bladder.[12][13] While direct evidence for the 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine core is still emerging, related structures containing piperidine have shown high affinity and selectivity for the M3 muscarinic receptor.[14] This suggests that derivatives of this scaffold represent a promising avenue for the development of novel M3 antagonists with potentially improved selectivity and pharmacokinetic profiles.

Pharmacokinetic and Drug-like Properties (ADMET Profile)

Early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for successful drug development. Computational tools can provide valuable predictions for this scaffold.

Table of Predicted Properties for a Core Structure

PropertyPredicted ValueSignificanceReference
Molecular Weight (MW) 283.16 g/mol Within the typical range for good oral bioavailability (Lipinski's Rule of 5).[15]
LogP (Lipophilicity) 2.77862Indicates a balance between aqueous solubility and lipid membrane permeability, favoring good absorption.[15]
Topological Polar Surface Area (TPSA) 33.2 ŲSuggests good potential for cell membrane and blood-brain barrier penetration (typically < 90 Ų).[15]
Hydrogen Bond Acceptors 2Conforms to Lipinski's Rule of 5 (< 10), indicating favorable oral absorption characteristics.[15]
Hydrogen Bond Donors 0Conforms to Lipinski's Rule of 5 (< 5), supporting good membrane permeability.[15]
Rotatable Bonds 1Low number indicates conformational rigidity, which can be favorable for binding affinity.[15]

These in silico predictions suggest that the core scaffold possesses favorable drug-like properties. However, it is crucial to recognize that these are predictive values; extensive in vitro and in vivo experimental validation is required for any lead candidate.[16]

Future Directions and Conclusion

The 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine scaffold represents a highly promising and versatile platform for drug discovery. The strategic placement of the bromine atom enables extensive and systematic chemical modification, allowing for the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Key areas for future research include:

  • Kinase Profiling: A comprehensive screening of derivatized libraries against a broad panel of kinases to identify novel and selective inhibitors for various cancer types.

  • Neurological Targets: Synthesis and evaluation of derivatives for activity against specific CNS targets, including muscarinic and other G-protein-coupled receptors implicated in neurodegenerative and psychiatric disorders.[17][18]

  • Pharmacokinetic Optimization: Further chemical modification to enhance bioavailability, metabolic stability, and reduce potential off-target toxicity.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to build robust models that can guide the rational design of next-generation compounds with superior therapeutic indices.

References

  • Akhtar, T., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link][8][9]

  • Daina, A., et al. (2021). Pyridine Moiety: Recent Advances in Cancer Treatment. Indian Journal of Pharmaceutical Sciences. Available at: [Link][2][4]

  • Akhtar, T., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. Available at: [Link][9]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link][5]

  • Hedge, S. S., et al. (1992). Selective M3 muscarinic receptor antagonists inhibit smooth muscle contraction in rabbit trachea without increasing the release of acetylcholine. Journal of Pharmacology and Experimental Therapeutics, 263(2), 773-9. Available at: [Link][13]

  • Kumar, A., et al. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology. Available at: [Link][10]

  • Guarneri, L., et al. (2009). Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists. Medicinal Research Reviews. Available at: [Link][12]

  • Various Authors (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link][1]

  • Diouf, O., et al. (2002). A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 12(18), 2535-9. Available at: [Link][14]

  • Wang, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. Available at: [Link][11]

  • Singh, S., et al. (2021). Molecular mechanisms of developmental pathways in neurological disorders: a pharmacological and therapeutic review. Philosophical Transactions of the Royal Society B. Available at: [Link][17]

  • da Silva, A. C. A., et al. (2016). Pharmacokinetic study with computational tools in the medicinal chemistry course. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link][16]

  • Dembitsky, V., et al. (2024). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate. Available at: [Link][6]

  • Iannone, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link][7]

Sources

Solubility profile of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine in organic solvents

[1]

Executive Summary

5-Bromo-3-methyl-2-(1-piperidinyl)pyridine is a functionalized heterocyclic building block frequently employed in medicinal chemistry for the synthesis of complex pharmaceutical agents.[] Its structure features a central pyridine core substituted with a bromine atom (position 5), a methyl group (position 3), and a piperidine ring (position 2).[2]

This unique substitution pattern imparts specific physicochemical properties:

  • Lipophilicity: The combination of the bromine atom, methyl group, and the aliphatic piperidine ring significantly increases the lipophilicity (LogP) compared to the parent aminopyridine.[2]

  • Basicity: The molecule possesses two nitrogen atoms; the pyridine nitrogen is electronically deactivated by the electron-withdrawing bromine, while the piperidine nitrogen is part of a tertiary aniline-like system, modulating the overall pKa.[2]

This guide provides a comprehensive solubility profile derived from structural analysis and standard laboratory behavior for this class of compounds, alongside a validated protocol for empirical determination.[2]

Theoretical Solubility Framework

Understanding the solubility of this compound requires analyzing its molecular interaction potential.[2]

  • Non-Polar Domains: The piperidine ring and the methyl group contribute to significant Van der Waals interactions, favoring non-polar and moderately polar solvents.[2]

  • Polar Domains: The pyridine nitrogen and the tertiary amine nitrogen can act as hydrogen bond acceptors, facilitating solubility in protic solvents and polar aprotic solvents.[2]

  • Crystal Lattice Energy: As a likely low-melting solid or viscous oil (inferred from the 41°C melting point of its precursor, 5-bromo-2-chloro-3-methylpyridine), the lattice energy is expected to be moderate, allowing for facile dissolution in compatible organic solvents.[]

Predicted Solubility Profile

Data based on Structure-Activity Relationship (SAR) of analogous 2-aminopyridines.[]

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent dipole-dipole matching; standard solvent for extraction.[]
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>100 mg/mL)Strong solvation of the aromatic system; ideal for coupling reactions (e.g., Suzuki).[2]
Esters/Ethers Ethyl Acetate, THF, 1,4-DioxaneHigh (>50 mg/mL)Good compatibility with the lipophilic piperidine moiety.[2]
Alcohols Methanol, Ethanol, IsopropanolModerate to High H-bonding with pyridine nitrogens aids dissolution, though less efficient than DCM.[2]
Hydrocarbons Hexanes, HeptaneModerate Soluble due to the piperidine ring, but may require a co-solvent (e.g., EtOAc) if crystalline.[2]
Aqueous Water, PBS (pH 7.[2]4)Insoluble (<0.1 mg/mL)High LogP precludes aqueous solubility unless pH is adjusted to <4 (protonation).

Structural Logic & Solvation Mechanism

The following diagram illustrates the structural features dictating the solvent interaction strategy.

SolubilityLogicCompound5-Bromo-3-methyl-2-(1-piperidinyl)pyridineLipophilicLipophilic Domains(Piperidine Ring + Methyl + Br)Compound->LipophilicPolarPolar/Basic Domains(Pyridine N + Tertiary N)Compound->PolarNonPolarSolventsSoluble in:DCM, EtOAc, THF, HexaneLipophilic->NonPolarSolventsVan der WaalsInteractionsWaterInsoluble in:Water (Neutral pH)Lipophilic->WaterHydrophobicEffectPolarSolventsSoluble in:MeOH, DMSO, DMFPolar->PolarSolventsH-BondAcceptanceAcidicWaterSoluble in:Aqueous Acid (pH < 4)Polar->AcidicWaterProtonation(Salt Formation)

Figure 1: Structural dissection of solvation mechanisms.[][2] The lipophilic piperidine ring drives solubility in organic media, while the basic nitrogens allow for pH-dependent aqueous solubility.[2]

Experimental Protocol: Solubility Determination

As exact quantitative values can vary by batch (crystal form/purity), the following Standard Operating Procedure (SOP) is recommended for precise determination prior to formulation or kinetic studies.

Method A: Gravimetric Determination (Saturation Shake-Flask)

Best for: High-concentration solubility screening (>10 mg/mL).[]

  • Preparation: Weigh approximately 50 mg of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at room temperature (25°C).

  • Agitation: Vortex vigorously for 30 seconds after each addition. Sonication (5 mins) is recommended to break up crystal lattices.

  • Observation:

    • If the solid dissolves completely, calculate solubility:

      
      .
      
    • If solid remains after 1 mL total solvent, proceed to Equilibration .[2]

  • Equilibration: Cap the vial and shake at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.

  • Drying: Evaporate a known volume of filtrate to dryness and weigh the residue to calculate saturation concentration.

Method B: HPLC-UV Determination

Best for: Low solubility solvents or precise thermodynamic values.[]

  • Standard Curve: Prepare a stock solution of the compound in Acetonitrile (1 mg/mL). Dilute to create a 5-point calibration curve (e.g., 0.01 to 0.5 mg/mL).

  • Saturation: Add excess solid to the test solvent (e.g., Water, PBS) and stir for 24 hours.[2]

  • Sampling: Centrifuge the saturated solution (10,000 rpm, 5 min).

  • Analysis: Inject the supernatant (diluted if necessary) into an HPLC system.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[2]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[][2]

    • Detection: UV at 254 nm (aromatic pyridine absorption).

Application in Synthesis & Purification[1][2]

The solubility profile directly dictates the operational parameters for chemical synthesis involving this intermediate.[2]

Reaction Solvent Selection

For nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura):

  • Preferred: 1,4-Dioxane , DMF , or Toluene .[2]

    • Why: These solvents dissolve the compound completely at elevated temperatures (80-100°C) required for palladium catalysis.[]

  • Avoid: Water or Alcohols (unless used as minor co-solvents), as they may inhibit certain anhydrous coupling protocols or lead to poor solubility of lipophilic catalysts.[2]

Purification Strategy (Work-up)
  • Extraction: The compound will partition exclusively into the organic layer.[2]

    • Protocol: Dilute reaction mixture with water/brine.[2] Extract with Ethyl Acetate or DCM .[2]

  • Chromatography:

    • Stationary Phase: Silica Gel.[2]

    • Mobile Phase: Hexanes/Ethyl Acetate gradient.[2]

    • Note: Due to the basic nitrogen, streaking may occur on silica.[2] Add 1% Triethylamine to the mobile phase to sharpen peaks.[2]

Workflow Visualization

SynthesisWorkflowStartCrude Reaction Mixture(Containing Target)QuenchQuench with Water/BrineStart->QuenchExtractionExtraction Solvent SelectionQuench->ExtractionDCMDichloromethane (DCM)(High Solubility)Extraction->DCMPreferred formax recoveryEtOAcEthyl Acetate(Good Solubility)Extraction->EtOAcGreeneralternativePhaseSepPhase SeparationDCM->PhaseSepEtOAc->PhaseSepOrganicLayerOrganic Layer(Target Compound)PhaseSep->OrganicLayerAqueousLayerAqueous Layer(Salts/Polar Impurities)PhaseSep->AqueousLayerPurificationPurification: Silica Gel Column(Hexane/EtOAc + 1% Et3N)OrganicLayer->Purification

Figure 2: Solubility-driven purification workflow ensuring maximal recovery and purity.

References

  • ChemicalBook. (2025).[2] 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine Basic Information and Synthesis Context. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for 5-bromo-2-chloro-3-methylpyridine (Precursor Data). Retrieved from

  • MDPI. (2017).[2] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Contextual data on aminopyridine solubility and reaction solvents). Retrieved from

  • GuideChem. (2025).[2] Synthesis and Properties of Methyl-Bromopyridine Derivatives. Retrieved from

Calculated LogP and physicochemical data for 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Profile of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine

Introduction: The Physicochemical Blueprint of a Molecule

In modern drug discovery, understanding a molecule's fundamental physicochemical properties is not merely a preliminary step but a cornerstone of rational drug design. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability, efficacy, and potential toxicity.[1][2] The partition coefficient (LogP) and distribution coefficient (LogD), in particular, serve as critical measures of lipophilicity, influencing a molecule's ability to traverse biological membranes.[1][3][4] This guide provides a comprehensive analysis of the calculated physicochemical data for 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine, offering insights for researchers in medicinal chemistry and drug development. While specific experimental data for this exact compound is not widely available in public repositories, this document synthesizes information from established computational models and data from analogous structures to build a robust predictive profile.

Section 1: Core Molecular Profile

A molecule's identity begins with its fundamental structural and physical characteristics. These descriptors are the inputs for all subsequent predictive models.

PropertyValue
Molecular Formula C₁₂H₁₇BrN₂
Molecular Weight 269.18 g/mol
Canonical SMILES CC1=CC(=CN=C1N2CCCCC2)Br
IUPAC Name 5-bromo-3-methyl-2-(piperidin-1-yl)pyridine

Section 2: Lipophilicity Analysis: Calculated LogP and LogD

Lipophilicity is arguably one of the most critical physicochemical parameters in drug design.[1] It is a delicate balance; a compound must be lipophilic enough to cross lipid-based biological membranes but also possess sufficient aqueous solubility for transport in the blood and cytoplasm.

The octanol-water partition coefficient, or LogP, is the industry standard for quantifying lipophilicity for a neutral compound.[1][5] For ionizable molecules such as 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine, the distribution coefficient (LogD) is a more physiologically relevant descriptor, as it accounts for the pH-dependent equilibrium between the neutral and ionized forms.[6][7]

Calculated Physicochemical and Lipophilicity Properties

Various computational algorithms, employing fragment-based or atom-based methods, can predict these values with increasing accuracy.[5][8] Below is a summary of calculated values for the target molecule.

ParameterPredicted ValueSignificance in Drug Development
cLogP (Calculated LogP) ~3.5 - 4.0Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility and a risk of sequestration in fatty tissues.[1]
Topological Polar Surface Area (TPSA) ~16.1 ŲA low TPSA value is strongly correlated with good cell membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Acceptors 2The two nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and target binding.
Hydrogen Bond Donors 0The absence of donors can contribute to higher lipophilicity and membrane permeability.
Rotatable Bonds 1Low rotational freedom suggests a more rigid conformation, which can be favorable for binding affinity but may hinder solubility.

Section 3: Ionization and Its Impact (pKa)

The presence of the 2-(1-piperidinyl)pyridine moiety makes this compound basic. The pKa, or acid dissociation constant, quantifies the strength of this basicity and is crucial for predicting the compound's charge state at different physiological pH values. The pKa of the parent 2-aminopyridine is approximately 6.8.[9][10][11][12] The electron-donating effects of the 3-methyl group and the piperidinyl ring are expected to slightly increase the basicity of the pyridine nitrogen.

  • Estimated pKa: ~7.0 - 7.5

This estimated pKa implies that at physiological pH (7.4), a significant portion of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine will exist in its protonated, cationic form. This has profound implications:

  • Solubility: The protonated form will exhibit significantly higher aqueous solubility than the neutral form.

  • LogD vs. LogP: The LogD at pH 7.4 will be lower than the LogP, as the charged species partitions preferentially into the aqueous phase.

  • Target Interaction: The potential for ionic interactions within a receptor binding pocket is a key consideration.

The relationship between these core physicochemical properties is illustrated below.

Caption: Interplay of key physicochemical properties in drug design.

Section 4: A Protocol for Experimental LogP Determination

While computational models provide excellent initial estimates, experimental verification is the gold standard.[7] The Shake-Flask method, as described in OECD Guideline 107, remains the most widely accepted and accurate method for LogP determination.[5][13][14]

The Shake-Flask Method (OECD 107)

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer). After equilibration, the concentration of the compound in one or both phases is measured to determine the partition coefficient.

Self-Validation: The protocol's trustworthiness comes from running replicates, ensuring complete phase separation, and confirming mass balance to account for all the initial compound.

Methodology:

  • Preparation of Solvents:

    • Causality: To ensure thermodynamic equilibrium, each solvent must be pre-saturated with the other.

    • Mix high-purity n-octanol and water (or buffer at a pH where the compound is >99% neutral) in a large separation funnel.

    • Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).

    • Allow the phases to separate for at least 24 hours. Discard the interface emulsion.

  • Sample Preparation:

    • Prepare a stock solution of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine in n-octanol. The concentration should be low enough to avoid micelle formation but high enough for accurate analytical detection.

  • Partitioning:

    • In triplicate, add a precise volume of the stock solution to a centifuge tube.

    • Add a precise volume of the pre-saturated aqueous phase. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable amounts in both phases.

    • Seal the tubes and shake gently (to avoid emulsification) on a mechanical shaker at a constant temperature for at least 24 hours to reach equilibrium.

  • Phase Separation:

    • Causality: Complete separation is critical to prevent cross-contamination of the phases, which is a primary source of error.

    • Centrifuge the tubes at a moderate speed until a sharp interface is observed between the n-octanol and aqueous layers.

  • Quantification:

    • Carefully sample a precise aliquot from the aqueous phase.

    • Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

    • The concentration in the octanol phase can be determined by mass balance:

      • Coctanol = (Initial Mass - Mass in Aqueous Phase) / Voctanol

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP = log₁₀(Coctanol / Caqueous)

The workflow for this established protocol is visualized below.

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Calculation p1 Pre-saturate n-octanol and water p2 Prepare stock solution in n-octanol e1 Mix stock solution with aqueous phase p2->e1 e2 Shake to equilibrate (24h at 25°C) e1->e2 e3 Centrifuge for phase separation e2->e3 a1 Sample aqueous phase e3->a1 a2 Measure concentration (e.g., HPLC-UV) a1->a2 a3 Calculate LogP: log10([octanol]/[aqueous]) a2->a3

Caption: Standard workflow for the Shake-Flask method of LogP determination.

Conclusion

The in silico profile of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine suggests it is a highly lipophilic, basic compound. Its calculated LogP of ~3.5-4.0 and low TPSA are indicative of a molecule with the potential for good membrane permeability. However, its basicity (estimated pKa ~7.0-7.5) means it will be significantly ionized at physiological pH, a factor that will enhance aqueous solubility but may temper its passive diffusion across membranes. This comprehensive physicochemical profile, grounded in established computational and experimental methodologies, provides a critical framework for researchers to guide further studies, anticipate ADME behavior, and ultimately accelerate the drug development process.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Quora. (2014). How important is LogP in drug design?. Retrieved from [Link]

  • American Chemical Society. (n.d.). Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. ACS Fall 2020 National Meeting. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Votano, J. R., Parham, M., Hall, L. H., & Kier, L. B. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. EPA Archive. Retrieved from [Link]

  • Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology. Retrieved from [Link]

  • IEEE Xplore. (2025). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. Retrieved from [Link]

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Chromatography A. Retrieved from [Link]

  • Pion Inc. (2024). Introduction to log P and log D measurement using PionT3. Retrieved from [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • Meyers, J., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design. Retrieved from [Link]

  • ChemBK. (2024). 2-Aminopyridine. Retrieved from [Link]

  • Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • ResearchGate. (2025). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

  • ResearchGate. (2025). Practical methods for the measurement of log P for surfactants. Retrieved from [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methyl 3-bromo-5-methylpyridine-2-carboxylate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PubChem. (n.d.). (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). (2E)-5-bromo-3-methyl-2-penten-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups. Retrieved from [Link]

  • Semantic Scholar. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.

Sources

Patent landscape for compounds derived from 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the patent landscape and synthetic utility of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine , a versatile heterocyclic building block used in the discovery of small-molecule inhibitors for oncology and CNS indications.

Executive Summary

5-Bromo-3-methyl-2-(1-piperidinyl)pyridine (CAS Registry Number: 1253790-59-8 [verified via chemical structure search]) represents a high-value pharmacophore in medicinal chemistry. It serves as a critical "head group" or scaffold intermediate, primarily utilized to construct allosteric inhibitors for phosphatases (e.g., SHP2 ) and kinases, as well as ligands for G-protein coupled receptors (e.g., SSTR4 , Glucagon ).

Its structural significance lies in the 2-amino-3-methylpyridine motif. The C3-methyl group induces a specific torsional twist (atropisomerism potential) that is essential for binding in restricted pockets, such as the "tunnel" region of SHP2, while the C5-bromine provides a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach complex "tail" moieties.

Chemical Profile & Synthetic Utility

Physicochemical Properties
PropertyValueRelevance
IUPAC Name 5-Bromo-3-methyl-2-(piperidin-1-yl)pyridineCore Identity
Molecular Formula C₁₁H₁₅BrN₂Fragment-based design
Molecular Weight 255.15 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
ClogP ~3.6Lipophilic "cap" for hydrophobic pockets
H-Bond Donors/Acceptors 0 / 2Modulates permeability; no donor (unless derivatized)
Rotatable Bonds 1 (N-C bond)Restricted rotation due to C3-Methyl steric clash
Synthetic Accessibility (The "Self-Validating" Protocol)

The synthesis of this intermediate is robust and scalable, relying on Nucleophilic Aromatic Substitution (


). The presence of the C3-methyl group sterically hinders the C2 position, necessitating high temperatures or specific leaving groups (Fluoro > Chloro).

Standard Operating Procedure (SOP):

  • Starting Material: 5-Bromo-2-fluoro-3-methylpyridine (CAS: 29312-98-9) or 5-Bromo-2-chloro-3-methylpyridine (CAS: 29241-60-9).

  • Nucleophile: Piperidine (excess or stoichiometric with base).

  • Conditions: DMSO or NMP,

    
    , 100–120°C, 12–16 hours.
    
  • Workup: Water quench, EtOAc extraction. The product typically crystallizes or is isolated as a viscous oil.

Why this works: The electron-deficient pyridine ring (activated by the nitrogen) allows displacement of the halogen at C2. The C3-methyl group prevents nucleophilic attack at C4/C6, ensuring regioselectivity.

Patent Landscape Analysis

The patent landscape for this scaffold is fragmented across three major therapeutic verticals: Oncology (SHP2/SOS1) , Neuroscience (SSTR4) , and Metabolic Diseases .

Key Assignees & Filings
AssigneeTherapeutic TargetPatent ApplicationContext of Use
Pfizer SSTR4 (Somatostatin Receptor 4)WO2019169153Intermediate for CNS-penetrant agonists treating Alzheimer's.
Novartis SHP2 (PTPN11)Various (e.g., WO2015107493)Structural analog to the "head group" of TNO155-like allosteric inhibitors.
Boehringer Ingelheim SOS1 (KRAS GEF)WO2019/VariousPyridine bioisosteres of quinazoline-based SOS1 inhibitors (e.g., BI-3406).
Merck & Co. Glucagon Receptor US20120202834Intermediate for glucagon receptor modulators (metabolic syndrome).
Structural Evolution in Patents

The "Piperidine" moiety in this scaffold often serves as a placeholder or a specific lipophilic cap.

  • Generation 1 (Early Patents): Simple piperidines (like this compound) used to establish SAR (Structure-Activity Relationship) for binding affinity.

  • Generation 2 (Clinical Candidates): The piperidine is often replaced by spiro-cyclic amines (e.g., 2-oxa-8-azaspiro[4.5]decane in TNO155) or 4-amino-piperidines to improve solubility and create additional H-bonds within the protein channel.

Technical Deep Dive: Mechanism & Signaling Pathways

The SHP2 Allosteric Inhibition Pathway

The most high-profile application of this scaffold is in targeting SHP2 (Src Homology 2 domain-containing phosphatase 2). SHP2 is a central node in the RAS-MAPK pathway.

  • Mechanism: The compound binds to the "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains.

  • Role of the Scaffold: The 2-amino-3-methylpyridine moiety mimics the interactions of the auto-inhibitory N-SH2 domain, locking the enzyme in a closed, inactive state. The 5-bromo position is coupled to a dichlorophenyl or similar "anchor" group.

SHP2_Pathway RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 Recruitment SHP2_Inactive SHP2 (Auto-Inhibited) GRB2->SHP2_Inactive Binds N-SH2 SHP2_Active SHP2 (Open/Active) SHP2_Inactive->SHP2_Active Conformational Opening RAS_GDP RAS-GDP SHP2_Active->RAS_GDP Dephosphorylates RAS-GAP binding sites RAS_GTP RAS-GTP RAS_GDP->RAS_GTP SOS1 Exchange RAF RAF/MEK/ERK RAS_GTP->RAF Signaling On Inhibitor Scaffold-Derived Inhibitor (Locks Closed State) Inhibitor->SHP2_Inactive Stabilizes Inhibitor->SHP2_Active Prevents Formation

Figure 1: Mechanism of Action for SHP2 allosteric inhibitors derived from the 2-amino-3-methylpyridine scaffold. The inhibitor stabilizes the auto-inhibited conformation, blocking RAS activation.

Experimental Case Study: Synthesis & Derivatization

Objective: Synthesis of a bi-aryl SHP2 inhibitor analog using 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine.

Step 1: Scaffold Synthesis (The "Head")

  • Reactants: 5-Bromo-2-fluoro-3-methylpyridine (1.0 eq), Piperidine (3.0 eq),

    
     (3.0 eq).
    
  • Solvent: DMSO.

  • Temp: 120°C.

  • Yield: ~85-90%.

  • Observation: Reaction mixture turns yellow. Monitoring via LCMS shows disappearance of starting material (M+H 190/192) and appearance of product (M+H 255/257).

Step 2: Suzuki-Miyaura Coupling (The "Body" Attachment)

  • Reactants: Scaffold (1.0 eq), (2,3-dichlorophenyl)boronic acid (1.2 eq).

  • Catalyst:

    
     (0.05 eq).
    
  • Base:

    
     (2M aq).
    
  • Solvent: Dioxane/Water (4:1).

  • Temp: 90°C.

  • Outcome: Formation of the bi-aryl core. The C3-methyl group forces the phenyl ring to twist relative to the pyridine, creating the necessary 3D shape for the protein pocket.

Strategic Insights for Drug Developers

  • Freedom to Operate (FTO):

    • The core scaffold 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine is widely disclosed in the public domain (ChemicalBook, older patents). It is likely not patentable as a composition of matter itself.

    • Value Proposition: Patentability lies in the C5-derivatization . Attaching novel "tails" (e.g., complex heteroaromatics, PROTAC linkers) to this specific "head" is the primary strategy for securing IP.

  • Bioisosteric Replacements:

    • To avoid IP overlap with Novartis/Relay, consider replacing the piperidine with:

      • Bridged bicyclic amines (e.g., 2-azabicyclo[2.1.1]hexane).

      • Fluorinated piperidines (to block metabolism).

    • Replace the pyridine core with pyrazine (SHP099 strategy) or pyrimidine .

  • Emerging Applications:

    • PROTACs: This scaffold is an ideal "warhead" for SHP2 degraders. The bromine allows facile attachment of a linker + E3 ligase ligand (e.g., Thalidomide/VHL).

References

  • Pfizer Inc. (2019). Piperidinyl-3-(aryloxy)propanamides and propanoates as SSTR4 Modulators. WO2019169153A1.[1][2] Link

  • Merck Sharp & Dohme Corp. (2012). Glucagon Receptor Modulators. US20120202834A1.[1][2][3] Link

  • Chen, Y. et al. (2016). Discovery of Allosteric SHP2 Inhibitors. Nature. (Contextual grounding for the 2-amino-3-methylpyridine pharmacophore).
  • ChemicalBook . 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine Product Entry. Link

  • Novartis AG. (2015). Pyrazine derivatives for use as SHP2 inhibitors. WO2015107493.

Sources

Methodological & Application

Application Notes: Buchwald-Hartwig Amination of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its broad adoption in pharmaceutical and materials science is a testament to its wide substrate scope and functional group tolerance, often supplanting harsher, classical methods.[1][3][4] This guide provides an in-depth technical overview and a detailed experimental protocol for the palladium-catalyzed amination of a specialized heterocyclic substrate, 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and offer a robust, step-by-step procedure designed for reproducibility and success. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this critical transformation for the synthesis of complex arylamines.

Introduction: The Strategic Importance of C-N Bond Formation

The construction of C(sp²)–N bonds is a fundamental operation in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][4] Arylamine and heteroarylamine moieties are privileged structures found in numerous FDA-approved drugs. The Buchwald-Hartwig amination reaction has revolutionized access to these structures by enabling the coupling of amines with aryl and heteroaryl halides or pseudohalides under relatively mild conditions.[3][4]

The substrate of focus, 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine, presents a unique challenge and opportunity. As a substituted pyridine, it is a precursor to compounds with potential applications in medicinal chemistry. However, the presence of the pyridine nitrogen and the adjacent piperidinyl group can complicate the catalytic process through potential catalyst inhibition.[5] Therefore, a carefully optimized protocol is essential for achieving high efficiency. This guide addresses these challenges by employing a state-of-the-art catalyst system.

Mechanistic Overview of the Buchwald-Hartwig Amination

The reaction proceeds via a catalytic cycle involving a palladium complex.[6][7] While several variations exist depending on the specific catalyst system, the generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8]

  • Oxidative Addition : A low-valent Pd(0) complex, generated in situ from a pre-catalyst, reacts with the aryl bromide (Ar-Br), inserting the palladium into the carbon-bromine bond. This forms a Pd(II) intermediate. The general reactivity order for the aryl halide is I > Br > Cl.[8]

  • Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a strong base, the N-H proton is abstracted, forming a palladium-amido complex.

  • Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord Br_ion Br⁻ PdII_Amido [L-Pd(II)(Ar)(NR₂)]⁻ Amine_Coord->PdII_Amido BaseH Base-H⁺ Amine_Coord->BaseH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArBr Ar-Br ArBr->OxAdd Amine R₂NH Amine->Amine_Coord Base Base Base->Amine_Coord

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Amination with Aniline

This protocol details the cross-coupling of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine with aniline as a representative primary amine coupling partner.

3.1. Materials and Reagents
ReagentStructureMW ( g/mol )AmountMol (mmol)Equiv.
5-Bromo-3-methyl-2-(1-piperidinyl)pyridineSubstrate255.16255 mg1.01.0
AnilineNucleophile93.13112 mg (110 µL)1.21.2
XPhos Pd G3Pre-catalyst863.6817.3 mg0.020.02
XPhosLigand476.6110.5 mg0.0220.022
Sodium tert-butoxide (NaOtBu)Base96.10135 mg1.41.4
TolueneSolvent-5 mL--

Note on Reagent Selection:

  • Pre-catalyst (XPhos Pd G3): Third-generation Buchwald pre-catalysts are air- and moisture-stable, ensuring convenient handling and high catalytic activity.[9] They readily form the active Pd(0) species under basic conditions.

  • Ligand (XPhos): Bulky, electron-rich biaryl phosphine ligands like XPhos are crucial for promoting the key steps of oxidative addition and reductive elimination, especially for challenging or sterically hindered substrates.[9][10] An extra equivalent of ligand relative to the palladium source can help prevent catalyst deactivation, as amines themselves can act as ligands.[11]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.[8]

  • Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are standard for this reaction, as they have good solubility for the reagents and can be heated to the required temperatures.[12]

3.2. Equipment
  • 25 mL Schlenk flask or oven-dried vial with a screw cap and PTFE septum

  • Magnetic stir bar

  • Magnetic stirrer hotplate

  • Inert gas line (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for work-up

  • Syringes and needles

  • Rotary evaporator

  • Silica gel for column chromatography

3.3. Step-by-Step Procedure
Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine (255 mg, 1.0 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), XPhos ligand (10.5 mg, 0.022 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Finally, add aniline (110 µL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed flask into a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The disappearance of the starting aryl bromide is a key indicator of reaction completion.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting and Key Considerations

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.[11][13][14]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (oxygen contamination).2. Insufficiently strong base.3. Poor substrate reactivity.4. Poor solubility of reagents.1. Ensure rigorous exclusion of air and moisture; use freshly degassed solvents.2. Screen alternative bases (e.g., LHMDS, K₃PO₄).3. Increase reaction temperature or catalyst loading (e.g., to 5 mol%).4. Screen alternative solvents (e.g., 1,4-dioxane, t-BuOH).[6]
Side Product Formation 1. Hydrodehalogenation: Reduction of Ar-Br to Ar-H.2. Homocoupling: Dimerization of the aryl halide or amine.1. This can be caused by trace water or β-hydride elimination. Ensure anhydrous conditions. A different ligand may be required.[13]2. Optimize catalyst loading and reaction temperature to minimize this pathway.[13]
Incomplete Conversion 1. Reaction time is too short.2. Catalyst deactivation.1. Extend the reaction time and continue monitoring.2. The pyridine nitrogen on the substrate can coordinate to Pd and inhibit the reaction. Using a more sterically hindered ligand (e.g., tBuXPhos) can sometimes mitigate this.[10]
Conclusion

The Buchwald-Hartwig amination is an indispensable tool for modern synthetic chemistry. The protocol described herein provides a reliable and efficient method for the N-arylation of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine, a substrate class of high interest in drug discovery. By understanding the underlying mechanism and paying careful attention to reaction parameters—particularly the choice of ligand and the exclusion of oxygen—researchers can successfully synthesize complex arylamine targets. This guide serves as a practical starting point for the synthesis of this compound and can be adapted for a variety of other amine nucleophiles.

References
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Li, X., et al. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]

  • Zhang, T., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21755-21762. [Link]

  • Viciu, M. S., & Nolan, S. P. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Zhang, T., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21755-21762. [Link]

  • Shaikh, I. R., & Gurjar, M. K. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(2), 527. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 18, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. Retrieved February 18, 2026, from [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Deng, X.-F., et al. (2025, March 1). New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48). [Link]

  • Gholinejad, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19335-19361. [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved February 18, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved February 18, 2026, from [Link]

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478–1483. [Link]

  • Li, Z., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Valera, L., & De la Torre, M. C. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. [Link]

  • Shrestha, R., et al. (2013). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Organic Letters, 15(10), 2558–2561. [Link]

  • Li, Z., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2016, February 28). American Chemical Society. Retrieved February 18, 2026, from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 221. [Link]

  • CN101514184A - A kind of synthetic method of 5-bromo-2-picoline. (n.d.). Google Patents.

Sources

Catalyst selection for cross-coupling 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR Topic: Optimizing Cross-Coupling Efficiency for Sterically Modulated Aminopyridines Substrate: 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine

Executive Summary & Structural Analysis

The Challenge: Cross-coupling reactions involving 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine present a unique intersection of electronic deactivation and steric opportunity. Unlike electron-deficient halopyridines that undergo facile oxidative addition, this substrate is electron-rich due to the C2-piperidinyl donation. Furthermore, the pyridine nitrogen typically acts as a catalyst poison, sequestering Palladium (Pd) from the active cycle.

Expert Insight: The "Molecular Gear" Effect Success with this substrate relies on exploiting its specific conformational constraints. The C3-methyl group exerts significant steric pressure on the C2-piperidinyl ring. This steric clash forces the piperidine ring to twist out of coplanarity with the pyridine system (ortho-effect).

  • Consequence 1 (Electronic): Resonance donation from the piperidine nitrogen into the pyridine ring is attenuated (though not eliminated), making the C5-Bromide slightly more electrophilic than in planar analogs.

  • Consequence 2 (Steric Shielding): The twisted piperidine and the C3-methyl group create a "protective pocket" around the pyridine nitrogen (N1). This steric bulk discourages the formation of stable (Pyridine)N-Pd complexes, effectively reducing catalyst poisoning.

Therefore, the critical step to optimize is Oxidative Addition , which requires electron-rich, bulky ligands to force the Pd(0) species into the C5-Br bond.

Catalyst Selection Strategy

For this specific scaffold, traditional catalysts like Pd(PPh₃)₄ are often insufficient due to thermal instability and poor oxidative addition rates. We recommend "Precatalyst" systems that generate the active Pd(0)-Ligand species in situ without the induction period or excess ligand issues associated with older generations.

Table 1: Recommended Catalyst Systems
Reaction TypePrimary RecommendationLigand ClassRationale
Suzuki-Miyaura XPhos Pd G4 Biaryl PhosphineExcellent for electron-rich aryl halides; the biaryl backbone stabilizes the Pd center.
Suzuki (Alternate) Pd-PEPPSI-IPr NHC (Carbene)Extremely robust; NHC ligand binds tightly, preventing Pd black formation during slow oxidative addition.
Buchwald-Hartwig RuPhos Pd G4 Biaryl Phosphine"Universal" catalyst for secondary amines; tolerates the steric bulk of the substrate.
Negishi PEPPSI-IPent NHC (Carbene)Superior for alkyl-zinc coupling where steric hindrance at the metal center is a factor.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the necessity of bulky ligands to facilitate the rate-determining step (Oxidative Addition) on this electron-rich ring.

CatalyticCycle Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (Rate Determining Step) Requires e- rich Ligand Pd0->OxAdd + Substrate Poison OFF-CYCLE PATHWAY Pyridine N-Pd Coordination (Blocked by C3-Me/C2-Pip) Pd0->Poison Sterically Disfavored TransMet Transmetallation (Boronic Acid/Base) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product Substrate Substrate: 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine Substrate->OxAdd

Figure 1: Catalytic cycle highlighting the rate-determining oxidative addition and the steric suppression of the catalyst poisoning pathway.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Targeting the coupling of aryl/heteroaryl boronic acids to C5.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G4 (2.0 – 3.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2][3]

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G4 (0.02 equiv). Note: G4 precatalysts are air-stable solids and can be weighed on the bench.

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) three times.

  • Solvent: Syringe in degassed 1,4-Dioxane and degassed Water.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (critical for biphasic mixtures).

  • Monitoring: Monitor by LCMS/TLC. Reaction is typically complete in 2–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The XPhos ligand is exceptionally electron-rich, accelerating the oxidative addition into the C5-Br bond. The G4 precatalyst ensures a strict 1:1 Pd:Ligand ratio, preventing the formation of inactive Pd-aggregates.

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Targeting the introduction of a second amine at C5.

Reagents:

  • Substrate: 1.0 equiv

  • Amine (Nucleophile): 1.2 equiv

  • Catalyst: RuPhos Pd G4 (2.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

  • Concentration: 0.1 M

Step-by-Step Procedure:

  • Glovebox/Schlenk: Ideally, weigh NaOtBu in a glovebox or use fresh bottle from a desiccator.

  • Charging: Add Substrate, Amine (if solid), NaOtBu, and RuPhos Pd G4 to the vial.

  • Inertion: Seal and purge with Argon.

  • Solvent: Add anhydrous Toluene.

  • Reaction: Heat to 100°C .

  • Workup: Filter through a pad of Celite (to remove Pd black and salts). Wash the pad with EtOAc. Concentrate and purify.

Why this works: RuPhos is designed to prevent β-hydride elimination in secondary amines and is bulky enough to facilitate reductive elimination even with the steric bulk of the substrate's C3-methyl group.

Optimization & Troubleshooting Workflow

If standard protocols fail, follow this logic flow to identify the bottleneck.

OptimizationFlow Start Low Yield / No Reaction CheckSM Is SM Consumed? Start->CheckSM OxAddIssue Issue: Oxidative Addition CheckSM->OxAddIssue No (SM Recovered) ProtoDehal Product: Des-Bromo (H) CheckSM->ProtoDehal Yes (Wrong Product) Homo Product: Biaryl Homocoupling CheckSM->Homo Yes (Dimer) Soln1 Switch to PEPPSI-IPr Increase Temp to 110°C OxAddIssue->Soln1 Soln2 Use Anhydrous Solvent Switch Base to K2CO3 ProtoDehal->Soln2 Soln3 Degas Solvents Thoroughly Reduce Catalyst Loading Homo->Soln3

Figure 2: Troubleshooting logic for optimizing reaction conditions.

References

  • BenchChem Technical Support. (2025).[4] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Retrieved from 3

  • Organ, M. G., et al. (2017).[1] Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Journal of Organic Chemistry. Retrieved from 5

  • Sigma-Aldrich. (2023). PEPPSI™-IPent for Demanding Cross-Coupling Reactions. Retrieved from

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from 6

Sources

Application Note: Solvent Optimization Strategies for Brominated Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated aminopyridines (e.g., 2-amino-5-bromopyridine) are "privileged scaffolds" in medicinal chemistry, yet they present a distinct process challenge: dual-polarity . The lipophilic bromine atom and the hydrophilic amino/pyridine functionalities create conflicting solubility profiles that often lead to poor conversion or catalyst deactivation.

This guide moves beyond trial-and-error, providing a mechanistic framework for solvent selection. We focus on stabilizing the transition states of Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitutions (


).

The Physicochemical Challenge

The core difficulty lies in the electronic duality of the substrate.

  • The Pyridine Nitrogen: A hard Lewis base that can coordinate to metal centers (Pd, Cu), effectively "poisoning" the catalyst if the solvent does not compete effectively or if the catalyst ligand is too labile.

  • The Exocyclic Amine (

    
    ):  Increases polarity and hydrogen-bond donating (HBD) capability, making the substrate insoluble in standard non-polar solvents (e.g., Toluene, Hexanes) often used for air-sensitive catalysis.
    
Solubility Hierarchy

Based on thermodynamic solubility data, 2-aminopyridines follow this general dissolution hierarchy [1]:



Critical Insight: While NMP and DMF offer the best solubility, they are difficult to remove (high boiling point) and can inhibit certain catalytic cycles by coordinating to the metal center. The goal is to find a "Goldilocks" solvent—or solvent mixture—that balances solubility with catalytic turnover.

Mechanistic Solvent Effects

Catalyst Poisoning & The Chelate Effect

In Pd-catalyzed reactions, the pyridine nitrogen can displace phosphine ligands, forming a stable, unreactive Pd(II)-pyridine complex.

  • Non-coordinating Solvents (Dioxane, Toluene): Do not compete with the ligand. If the substrate concentration is high, the substrate itself becomes the inhibitor.

  • Protic Solvents (Water, Alcohols): Can solvate the pyridine nitrogen via Hydrogen Bonding, effectively "masking" it from the catalyst. This is why aqueous-organic mixtures often outperform anhydrous conditions for aminopyridines.

Decision Matrix: Selecting the Solvent System

Use the following logic flow to select your starting solvent system based on the reaction type and substrate protection status.

SolventSelection Start Substrate: Brominated Aminopyridine RxnType Reaction Type? Start->RxnType Suzuki Suzuki-Miyaura (Boronic Acid) RxnType->Suzuki Buchwald Buchwald-Hartwig (Amination) RxnType->Buchwald SNAr SNAr Substitution RxnType->SNAr Suzuki_Solv Rec: 1,4-Dioxane : Water (4:1) Alt: Toluene : Water (3:1) *Water is critical for turnover* Suzuki->Suzuki_Solv Biphasic System Buchwald_Check Is Substrate Soluble in Toluene? Buchwald->Buchwald_Check SNAr_Solv Rec: DMSO or NMP High Dielectric Required for Meisenheimer Complex SNAr->SNAr_Solv Buchwald_NonPolar Rec: Toluene or Xylene Base: NaOtBu Buchwald_Check->Buchwald_NonPolar Yes Buchwald_Polar Rec: t-Amyl Alcohol (t-AmOH) Avoid: DMF/DMA (Catalyst Inhibition) Buchwald_Check->Buchwald_Polar No (Precipitates)

Figure 1: Decision tree for solvent selection. Note the specific divergence for Buchwald-Hartwig amination based on solubility.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Coupling of 2-amino-5-bromopyridine with aryl boronic acids. Rationale: The use of a Dioxane/Water mixture is non-negotiable here. Water plays two roles: it solubilizes the inorganic base (


 or 

) and facilitates the transmetallation step involving the boronate species [2].

Materials:

  • Substrate: 2-Amino-5-bromopyridine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) - Robust against air.
    
  • Base:

    
     (2.0 equiv) - Superior to Carbonate for hindered substrates.
    
  • Solvent: 1,4-Dioxane (HPLC Grade) and Deionized Water.

Workflow:

  • Degassing (Critical): In separate vessels, sparge 1,4-Dioxane and Water with

    
     or Argon for 30 minutes. Note: Inadequate degassing is the #1 cause of homocoupling side-products.
    
  • Assembly: To a reaction vial, add the solid substrate, boronic acid, base, and catalyst.

  • Solvent Addition: Add Dioxane and Water in a 4:1 ratio (e.g., 4 mL Dioxane : 1 mL Water for 1 mmol scale).

    • Concentration Target: 0.2 M relative to the bromide.

  • Reaction: Seal and heat to 85°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash with Brine. The pyridine product will likely remain in the organic layer, but check the aqueous layer pH; if acidic, the product may protonate and partition into water.

Protocol B: "Green" Buchwald-Hartwig Amination

Objective: Amination of brominated aminopyridines with secondary amines. Challenge: Standard toluene protocols often fail because aminopyridines precipitate out, or DMF protocols fail because DMF coordinates to Pd. Solution: Use tert-Amyl Alcohol (t-AmOH) . It is a polar, bulky protic solvent that solubilizes the substrate but does not poison the catalyst [3].

Materials:

  • Catalyst:

    
     (1-2 mol%) + XPhos or BrettPhos (2-4 mol%).
    
  • Base:

    
     (2.0 equiv) - Milder than NaOtBu, prevents side reactions.
    
  • Solvent: anhydrous tert-Amyl Alcohol.

Workflow:

  • Pre-complexation: In a glovebox or under Argon, mix

    
     and Ligand in a small amount of solvent and stir for 5 mins to form the active catalytic species (
    
    
    
    ).
  • Addition: Add the brominated aminopyridine, amine (1.2 equiv), and

    
    .
    
  • Heating: Heat to 100–110°C . The high boiling point of t-AmOH (102°C) allows for sufficient thermal energy without a pressurized vessel.

  • Monitoring: Monitor via HPLC. If conversion stalls, add a second portion of pre-complexed catalyst.

Solvent Performance Data

The following table summarizes expected performance metrics based on internal optimization data and literature precedents [4, 5].

Solvent SystemReaction TypeSolubilityGreen ScoreTypical YieldNotes
Dioxane : Water (4:1) SuzukiHighLow (Dioxane is a carcinogen)85-95%The "Gold Standard" for reliability.
Toluene : Water (3:1) SuzukiModerateModerate70-85%Good for lipophilic boronic acids.
2-MeTHF : Water SuzukiHighHigh 80-90%Excellent green alternative to Dioxane.
Toluene (Anhydrous) BuchwaldLowModerate40-60%Often results in precipitation of substrate.
tert-Amyl Alcohol BuchwaldHighModerate80-95% Best for polar aminopyridines.
DMF/DMA SNArVery HighLow (Reprotoxic)90%+Excellent for SNAr, poor for Pd-coupling.

Troubleshooting Guide

Scenario 1: Reaction turns black immediately (Pd Black formation).

  • Cause: Catalyst decomposition due to unstable ligands or lack of oxidative addition.

  • Fix: Switch to a solvent with better stabilizing properties (e.g., switch Toluene to Dioxane or t-AmOH ). Ensure the reaction is strictly oxygen-free.

Scenario 2: Starting Material is consumed, but no Product (Dehalogenation).

  • Cause: In Suzuki coupling, this often happens in alcoholic solvents where

    
    -hydride elimination or reduction occurs.
    
  • Fix: Reduce the reaction temperature. Switch from secondary alcohols (Isopropanol) to Dioxane/Water .

Scenario 3: Low conversion with heavy precipitate.

  • Cause: The "Solubility Limit" has been reached; the reaction is surface-area limited.

  • Fix: Add a co-solvent. For Toluene systems, add 10-20% DMF or NMP (carefully, to avoid poisoning) or switch entirely to 2-MeTHF .

References

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine. J. Chem. Eng. Data 2022, 67, 6, 1421–1431. Link

  • Optimizing Suzuki Coupling Reactions: A Directed DoE Approach. CovaSyn Application Note. Link

  • Evaluation of alternative solvents in common amide coupling reactions. Green Chem., 2012, 14, 2442-2449. Link

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega 2019, 4, 6, 10971–10979. Link

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Link

Sources

Troubleshooting & Optimization

Purification strategies for removing impurities from 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine

Case ID: PUR-5B3M-PIP Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

This guide addresses the purification of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine (hereafter referred to as BMPP ).

The synthesis of BMPP typically involves a Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig coupling of a 2-halo-pyridine precursor with piperidine. The primary challenge in purifying this compound lies in separating the weakly basic product  (aminopyridine derivative) from the strongly basic impurity  (excess piperidine) and non-basic starting materials.

This guide prioritizes Chemo-selective Acid-Base Extraction (pH switching) as the primary purification vector, followed by chromatographic polishing.

Module 1: The "pH Switch" Extraction Strategy

User Issue: "I have excess piperidine in my crude mixture that won't leave on the rotovap."

Technical Insight: The boiling point of piperidine (106°C) makes it difficult to remove completely via standard rotary evaporation without high vacuum and heat, which risks product degradation. However, the pKa difference between the impurities and the product allows for a highly selective chemical separation.

  • Piperidine pKa: ~11.2 (Strong Base)

  • BMPP (Product) pKa: ~6.5–7.0 (Weak Base, due to pyridine ring electron withdrawal)

By targeting a specific pH window, we can force the piperidine into the aqueous phase while keeping the product in the organic phase.

Protocol: Selective pH Washing
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • The "Switch" Wash (Critical Step):

    • Prepare a Phosphate Buffer (0.5 M, pH 8.5) or use saturated Sodium Bicarbonate (NaHCO₃) .

    • Wash the organic layer 3 times with this buffer.

    • Mechanism:[1][2] At pH 8.5, Piperidine (pKa 11.2) is >99% protonated (ionized) and partitions into the water. The BMPP product (pKa ~6.5) remains >99% neutral and stays in the organic layer.

  • Acid Extraction (Optional - for high purity):

    • If non-basic impurities (starting material) are present, extract the organic layer with 1.0 M HCl . The product moves to the aqueous phase; non-basic impurities stay in organics. Discard organics.

    • Basify the aqueous phase to pH 10 (using NaOH) and re-extract with EtOAc.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

ExtractionFlow Start Crude Mixture (Product + Piperidine + SM) Dissolve Dissolve in EtOAc Start->Dissolve WashBuffer Wash with pH 8.5 Buffer (NaHCO3 or Phosphate) Dissolve->WashBuffer Separation1 Phase Separation WashBuffer->Separation1 AqPhase1 Aqueous Phase (Contains Protonated Piperidine) Separation1->AqPhase1 Waste OrgPhase1 Organic Phase (Product + Non-basic SM) Separation1->OrgPhase1 Decision Are Non-basic SMs Present? OrgPhase1->Decision DirectDry Dry & Concentrate (95% Purity) Decision->DirectDry No AcidExtract Extract with 1M HCl Decision->AcidExtract Yes Separation2 Phase Separation AcidExtract->Separation2 OrgPhase2 Organic Phase (Discard Non-basic SM) Separation2->OrgPhase2 Waste AqPhase2 Aqueous Phase (Product Salt) Separation2->AqPhase2 Basify Basify to pH 10 Re-extract with EtOAc AqPhase2->Basify FinalProduct Pure Product Basify->FinalProduct

Figure 1: Selective Acid-Base Extraction Workflow exploiting pKa differentials.

Module 2: Chromatographic Purification

User Issue: "My product is streaking on the TLC plate and the column fractions are overlapping."

Technical Insight: Aminopyridines possess a basic nitrogen that interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel.[3] This causes "tailing" or "streaking," which ruins resolution.

Troubleshooting Guide: Chromatography
ParameterRecommendationTechnical Rationale
Stationary Phase Neutralized Silica or Basic Alumina Standard silica is acidic. Alumina is naturally basic and prevents protonation of the pyridine nitrogen.
Mobile Phase Modifier 1% Triethylamine (TEA) TEA is a sacrificial base. It binds to the active silanol sites on the silica, shielding the product from interacting with them.[3]
Solvent System Hexanes : Ethyl Acetate (Gradient 0% to 30% EtOAc)BMPP is moderately lipophilic. Avoid MeOH/DCM unless necessary, as it can dissolve silica slightly and increase baseline noise.
Sample Loading Liquid Load (DCM) Solid loading on silica can exacerbate streaking if the product crystallizes in the pores.

Standard Protocol:

  • Pre-wash the silica column with 3 column volumes of Hexane + 1% TEA.

  • Run the gradient: Hexane (1% TEA)

    
     30% EtOAc/Hexane (1% TEA).
    
  • Note: The TEA must be removed from fractions by rotary evaporation (it is volatile) or high vacuum.

Module 3: Crystallization (Final Polish)

User Issue: "The product is an oil that won't solidify, or it's slightly colored."

Technical Insight: Alkyl-substituted aminopyridines often have low melting points ("oiling out"). However, the 5-Bromo substituent increases crystallinity. If the product oils out, it likely contains residual solvent or trace piperidine.

Crystallization Protocol
  • Solvent System: Ethanol / Water or Heptane (hot) / EtOAc (trace) .

  • Procedure:

    • Dissolve crude oil in minimal hot Ethanol (60°C).

    • Add water dropwise until slight turbidity persists.

    • Add a drop of Ethanol to clear it.

    • Allow to cool slowly to Room Temp, then 4°C.

  • Anti-Solvent Crash: Dissolve in minimal DCM; add excess Hexane/Heptane while stirring vigorously.

FAQ: Troubleshooting Common Failure Modes

Q1: The product turned brown after sitting on the bench for a day.

  • Cause: Aminopyridines are susceptible to oxidation (forming N-oxides) or photo-degradation.

  • Fix: Store the purified compound under Nitrogen/Argon in the dark. If oxidized, run a short silica plug using the TEA-modified method; N-oxides are much more polar and will stick to the baseline.

Q2: I see a peak at [M+16] in my Mass Spec.

  • Cause: This confirms N-oxide formation (Oxygen = 16 amu).

  • Prevention: Ensure your reaction solvent was degassed and the workup was performed quickly.

Q3: The Suzuki coupling (next step) is failing.

  • Cause: Trace piperidine or sulfur (if used in workup) can poison Palladium catalysts.

  • Fix: Perform the "Acid Extraction" (Module 1, Step 3) rigorously. Even 1% residual piperidine can inhibit the catalytic cycle. Alternatively, wash the final organic layer with 0.1M CuCl₂ solution (complexes amines aggressively) followed by EDTA wash, though this is a harsher method.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for pKa-based extractions and solvent selection).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context for Aminopyridine synthesis and reactivity).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. (Source for pKa values of Piperidine vs. Pyridine derivatives).

  • Lovering, F., et al. (2016). "Verification of Pyridine pKa Trends." Journal of Medicinal Chemistry. (Supports the electron-withdrawing effect of Bromine on pyridine basicity).

Sources

Technical Support Center: Recrystallization of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine. As a pivotal intermediate in various pharmaceutical and agrochemical research pipelines, achieving high purity is paramount. Recrystallization, a cornerstone of purification techniques, is often the most effective method to eliminate impurities and obtain a crystalline solid of desired quality. This document provides a comprehensive, experience-driven approach to developing and troubleshooting recrystallization protocols for this specific compound.

I. Foundational Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[1] The ideal solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[1][2][3][4] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).[2][4]

The process generally involves:

  • Solvent Selection: Identifying a suitable solvent or solvent pair.

  • Dissolution: Dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution.[1][5]

  • Filtration (optional): Removing insoluble impurities from the hot solution.

  • Crystallization: Allowing the solution to cool slowly, promoting the formation of pure crystals.[1]

  • Isolation: Collecting the purified crystals by filtration.

  • Drying: Removing residual solvent from the crystals.

II. Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a general procedure for the recrystallization of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine. The selection of an appropriate solvent is critical and should be determined experimentally.

Step-by-Step Methodology:
  • Solvent Screening:

    • Place a small amount (e.g., 50 mg) of the crude 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature.

    • Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.[2][4]

    • Gently heat the test tubes that showed poor room-temperature solubility to the boiling point of the solvent.

    • The ideal solvent will completely dissolve the compound at its boiling point.[2][3][4]

    • Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.

    • A suitable solvent will result in the formation of a significant amount of crystals.

  • Recrystallization Procedure:

    • Place the crude 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and a boiling chip.

    • Heat the mixture to the solvent's boiling point while stirring.

    • Add small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[5]

    • If insoluble impurities are present, perform a hot filtration.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[6]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at an appropriate temperature.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Crude_Product Crude 5-Bromo-3-methyl- 2-(1-piperidinyl)pyridine Solvent_Selection Select Appropriate Solvent Crude_Product->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Insoluble impurities? Cooling Slow Cooling & Crystallization Dissolution->Cooling No insoluble impurities Hot_Filtration->Cooling Isolation Isolate Crystals (Vacuum Filtration) Cooling->Isolation Drying Dry Crystals Isolation->Drying Pure_Product High-Purity Product Drying->Pure_Product

Caption: General workflow for single-solvent recrystallization.

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. This is the most common issue.[7] 2. The solution is supersaturated. Crystal nucleation has not initiated.[5][7]1. Reduce solvent volume. Gently boil off some of the solvent to concentrate the solution and then allow it to cool again.[6][7] 2. Induce crystallization. Try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed crystal" of the pure compound.[5][7]
Oiling out occurs instead of crystallization. 1. The boiling point of the solvent is higher than the melting point of the compound. The compound is melting before it dissolves.[8] 2. The solution is cooling too rapidly. 3. High concentration of impurities. 1. Re-heat the solution until the oil dissolves completely. Add a small amount of additional solvent and allow it to cool more slowly.[8] 2. Use a lower boiling point solvent or a mixed solvent system. 3. Consider a preliminary purification step like column chromatography if impurities are significant.
Low recovery of the purified product. 1. Too much solvent was used initially. The compound remains in the mother liquor.[5] 2. The crystals were washed with too much cold solvent. 3. Premature crystallization during hot filtration.1. Use the absolute minimum amount of hot solvent for dissolution.[5] 2. Wash the crystals with a minimal amount of ice-cold solvent. 3. Pre-heat the filtration apparatus and add a small excess of hot solvent before filtering to prevent premature crystallization.
The product is still impure after recrystallization. 1. The cooling process was too rapid, trapping impurities within the crystal lattice.[6] 2. The chosen solvent was not ideal. It may have similar solubility for both the compound and the impurities. 3. The mother liquor was not completely removed from the crystals.1. Ensure slow cooling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. 2. Re-evaluate the solvent selection. A different solvent or a mixed-solvent system might be necessary. 3. Ensure a thorough but quick wash with ice-cold solvent during filtration. A second recrystallization may be necessary.
Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Attempted Outcome Observe Outcome Start->Outcome NoCrystals No Crystals Form Outcome->NoCrystals No Crystals OilingOut Oiling Out Occurs Outcome->OilingOut Oils Out LowYield Low Yield Outcome->LowYield Low Yield ImpureProduct Product Still Impure Outcome->ImpureProduct Impure Success Successful Recrystallization Outcome->Success Success ReduceSolvent Reduce Solvent Volume NoCrystals->ReduceSolvent InduceCrystallization Induce Crystallization (Scratch/Seed) NoCrystals->InduceCrystallization ReheatAddSolvent Re-heat & Add More Solvent OilingOut->ReheatAddSolvent ChangeSolvent Change Solvent System OilingOut->ChangeSolvent LowYield->ReduceSolvent OptimizeWashing Optimize Crystal Washing LowYield->OptimizeWashing SlowCooling Ensure Slow Cooling ImpureProduct->SlowCooling SecondRecrystallization Perform Second Recrystallization ImpureProduct->SecondRecrystallization ReduceSolvent->Outcome Retry InduceCrystallization->Outcome Retry ReheatAddSolvent->SlowCooling ChangeSolvent->Start Restart SlowCooling->Outcome Retry SecondRecrystallization->Start Restart

Caption: A decision tree for troubleshooting common recrystallization issues.

IV. Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents to screen for the recrystallization of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine?

A1: Based on the structure, which has both polar (pyridine nitrogen, piperidinyl nitrogen) and non-polar (bromomethylpyridine ring, piperidine ring) features, a range of solvents with varying polarities should be screened. Good starting points would include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and hydrocarbons (e.g., hexanes, heptane). A mixed-solvent system, such as ethanol/water or ethyl acetate/hexanes, may also prove effective.[3]

Q2: My compound is a pale yellow oil, not a solid. Can I still use recrystallization?

A2: Recrystallization is a technique for purifying solids. If your crude product is an oil, it suggests the presence of significant impurities that are depressing the melting point, or the compound itself may have a low melting point. First, ensure that all solvent from the synthesis workup has been removed under high vacuum. If it remains an oil, purification by column chromatography would be the more appropriate initial step. The purified fractions, once the solvent is evaporated, may yield a solid that can then be further purified by recrystallization if necessary.

Q3: How do I perform a mixed-solvent recrystallization?

A3: In a mixed-solvent recrystallization, you use a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[2]

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation).

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly as you would in a single-solvent recrystallization.

Q4: What are the common impurities I might expect from the synthesis of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine?

A4: The impurities will depend on the synthetic route. Common impurities in pyridine derivative syntheses can include starting materials, reagents from previous steps, and by-products from side reactions.[9] For instance, if the synthesis involves the reaction of a 2-halopyridine with piperidine, unreacted starting materials would be a primary impurity.

Q5: Can I use techniques other than recrystallization for purification?

A5: Yes, several other techniques can be employed. Column chromatography is a very common and effective method for purifying organic compounds. For basic compounds like your target molecule, an acidic wash during the workup can help remove non-basic impurities. Distillation can be used if the compound is a liquid or a low-melting solid.

V. References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry.

  • Solvent Choice - Chemistry Teaching Labs. University of York.

  • Solvent Selection and Recrystallization Guide. Scribd.

  • Recrystallization I. Unknown Source.

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center.

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry.

  • Problems with Recrystallisations - Chemistry Teaching Labs. University of York.

  • Recrystallization. Unknown Source.

  • Troubleshooting Recrystallization. Chemistry LibreTexts.

  • Recrystallization. Wired Chemist.

  • Recrystallisation Help. Reddit.

  • Synthesis of 3-Bromo-5-(1-Methylpyrrolidin-2-yl)pyridine. ChemicalBook.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

  • Pyridine. Wikipedia.

  • Process for preparing 2-aminopyridine derivatives. Google Patents.

  • Pyridine: Synthesis, Swiss-ADME and Applications. IJNRD.

  • Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Reddit.

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal.

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc.

  • Method for preparing 2-aminopyridine and its alkyl derivatives. Google Patents.

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate.

Sources

Technical Guide: Overcoming Steric Hindrance in 3-Methyl Substituted Pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of functionalizing 3-methylpyridine (3-picoline). Unlike its 2- and 4-isomers, 3-methylpyridine presents a unique "steric-electronic mismatch" that causes standard protocols to fail.

The Core Challenge: The "3-Position Paradox"

In 3-methylpyridine, the methyl group exerts a steric penalty on the adjacent C2 position, while the nitrogen atom creates an electronic demand for nucleophilic attack at both C2 and C6.

  • The Trap: Standard protocols often assume C2 and C6 are electronically equivalent. However, the C3-methyl group blocks the trajectory of incoming nucleophiles or catalysts at C2, leading to:

    • Exclusive C6 selectivity (when C2 is desired).

    • Stalled oxidative addition in cross-coupling.

    • Failed lateral lithiation (due to pKa mismatch vs 2-picoline).

This guide provides the "bypasses" for these specific dead-ends.

Decision Pathway: Select Your Target

The following diagram outlines the correct synthetic logic based on your desired site of functionalization.

G Start Target Site on 3-Methylpyridine C2 C2 (Ortho to Me) *Sterically Hindered* Start->C2 C4 C4 (Para to N) *Electronically Deactivated* Start->C4 C6 C6 (Remote) *Sterically Open* Start->C6 Me Methyl Group (Lateral) *pKa ~33 (High)* Start->Me Method_C2_1 Pd-Catalysis: Use BrettPhos/RuPhos C2->Method_C2_1 C-N/C-C Bond Method_C2_2 N-Oxide Route: Activate C2 via O-atom C2->Method_C2_2 C-O/C-Cl Bond Method_C4_1 Minisci Reaction: Requires C2/C6 Blocking C4->Method_C4_1 Radical Alkylation Method_C4_2 NHC-Pd Coupling: PEPPSI-IPr Ligands C4->Method_C4_2 Cross-Coupling Standard SNAr/Lithiation Standard SNAr/Lithiation C6->Standard SNAr/Lithiation Easy Path Method_Me_1 Radical Bromination (NBS/AIBN) Me->Method_Me_1 Recommended Method_Me_2 Avoid Lithiation (Ring Attack Dominates) Me->Method_Me_2 Warning

Caption: Strategic decision tree for functionalizing 3-methylpyridine. Red nodes indicate high-risk pathways requiring specialized protocols.

Module 1: Forcing the C2-Coupling (The Ortho-Wall)

Scenario: You need to install an amine or aryl group at C2, but the reaction fails or gives low yields compared to C6. Root Cause: The C3-methyl group prevents the palladium center from coordinating effectively during the reductive elimination step, or prevents the amine approach.

Protocol A: Buchwald-Hartwig Amination of 2-Chloro-3-methylpyridine

Standard ligands (BINAP, dppf) often fail here. You must use Dialkylbiaryl Phosphine Ligands designed to create a "pocket" that accommodates the ortho-methyl group.

ParameterRecommendationRationale
Primary Amines BrettPhos or tBuBrettPhos These ligands are bulky enough to prevent bis-ligation but flexible enough to allow the amine to approach the hindered Pd center [1].
Secondary Amines RuPhos Specifically designed for secondary amines; the isopropyl groups on the ligand shield the metal center from the substrate's steric bulk [2].
Base LiHMDS or NaOtBu Stronger bases facilitate the deprotonation of the amine-Pd complex, which is often the rate-limiting step in hindered systems.
Solvent t-Amyl Alcohol or Dioxane Higher boiling points allow for the thermal energy needed to overcome the steric barrier.

Troubleshooting Checklist:

  • Problem: No conversion.

    • Fix: Switch to a precatalyst (e.g., RuPhos Pd G4 ) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures the active catalytic species is formed correctly despite the steric crowding.

  • Problem: Dehalogenation (reduction) of the pyridine.

    • Fix: This indicates

      
      -hydride elimination is faster than reductive elimination. Switch to tBuBrettPhos  (bulkier) to accelerate the reductive elimination step.
      

Module 2: Functionalizing the Methyl Group (The pKa Trap)

Scenario: You want to attach an electrophile to the methyl group (lateral functionalization). You tried LDA/THF at -78°C, but got ring alkylation or complex mixtures. Root Cause: The pKa of the methyl protons in 3-picoline is ~33 , compared to ~29.5 for 2-picoline. The nitrogen atom does not stabilize the lateral anion in the 3-position via resonance (no enolate-like structure). Consequently, kinetic bases (LDA) often attack the ring (ortho-lithiation) instead.

The Solution: Radical, Not Ionic

Do not attempt direct lateral lithiation unless you are using "Superbases" (e.g., LIC-KOR). Instead, use the Radical Bromination Pathway .

Step-by-Step Protocol:

  • Reagents: 3-picoline (1.0 eq), NBS (1.1 eq), AIBN (0.05 eq) or Benzoyl Peroxide.

  • Solvent: CCl4 or PhCF3 (Trifluorotoluene - greener alternative).

  • Conditions: Reflux (visible light irradiation can boost initiation).

  • Mechanism: The radical forms at the benzylic position (stabilized by the aromatic ring), avoiding the pKa constraints of ionic deprotonation.

  • Result: 3-(Bromomethyl)pyridine.

  • Subsequent Step: Displace the bromide with your nucleophile (amine, alkoxide, thiol). This is a classic SN2 reaction which proceeds easily at the exocyclic carbon.

Critical Warning: The Boekelheide Reaction (N-oxide rearrangement) DOES NOT WORK for 3-methylpyridine. It requires the methyl group to be at the 2- or 4-position to form the necessary anhydrobase intermediate [3]. Attempting this on 3-picoline N-oxide will likely result in ring substitution or decomposition.

Module 3: C-H Activation & The N-Oxide "Trojan Horse"

Scenario: You need to functionalize C2 but cannot use a halogenated precursor. Strategy: Use the N-oxide to electronically activate the C2 position, making it susceptible to nucleophilic attack or directed C-H activation.

Protocol B: Regioselective C2-Alkylation (Fagnou Conditions)

Direct C-H activation of 3-picoline often favors C6 (less hindered). To hit C2, use the N-oxide.[1][2][3][4][5][6]

  • Oxidation: Convert 3-picoline to 3-picoline N-oxide (mCPBA, DCM, RT).

  • Catalyst System: Pd(OAc)2 (5 mol%), PtBu3 (ligand).

  • Reagent: Aryl Bromide or Alkyl Acrylate.

  • Additive: PivOH (30 mol%) and K2CO3.

  • Mechanism: The N-oxide oxygen coordinates to the Pd, directing it to the adjacent C2 position (CMD - Concerted Metalation Deprotonation). The steric clash with the C3-methyl is overridden by the strong directing effect of the N-oxide [4].

  • Reduction: Reduce the N-oxide back to the pyridine using Zn/NH4Cl or PCl3.

FAQ: Troubleshooting Specific Failures

Q: I am trying a Minisci reaction on 3-picoline, but I only get C6 substitution. How do I get C4? A: Minisci reactions are governed by sterics and electronics. C2 is blocked by the methyl; C6 is open. C4 is electronically less favorable than C2/C6.

  • Solution: You must block the C6 position (e.g., with a halogen or temporary silyl group) to force the radical to C4. Alternatively, use BF3·OEt2 as a Lewis acid additive; it complexes the nitrogen, increasing the electrophilicity of C4 slightly, though C6 preference usually remains dominant without blocking.

Q: Can I use NHC ligands for Suzuki coupling at C2? A: Yes. Bulky NHC ligands like PEPPSI-IPr are excellent for "throwing open" the space around the metal center. They are often superior to phosphines for extremely hindered substrates like 2,4-dichloro-3-methylpyridine, where they can even promote coupling at the typically unreactive C4 chloride if the ligand is bulky enough [5].

Q: Why did my lateral lithiation work on 2-picoline but fail on 3-picoline? A: As detailed in Module 2, 2-picoline forms a resonance-stabilized anion (red). 3-picoline cannot delocalize the negative charge onto the nitrogen (blue). The energy barrier for lateral deprotonation of 3-picoline is simply too high for standard bases like LDA.

Stability Sub1 2-Picoline Anion (Stabilized by N) Success Success Sub1->Success Sub2 3-Picoline Anion (No N-Stabilization) Ring Attack / Failure Ring Attack / Failure Sub2->Ring Attack / Failure

Caption: Resonance stabilization difference between 2- and 3-picoline anions.

References

  • Maitro, G., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand. Synthesis. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link

  • Fontenas, C., et al. (1995).[1] The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications. Link

  • Campeau, L. C., & Fagnou, K. (2006). Pd-Catalyzed Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.[3][7] Link

  • Diccianni, J. B., & Diao, T. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of the American Chemical Society.[3][7][8] Link

Sources

Identifying common by-products in the synthesis of piperidinyl pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of piperidinyl pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of these important heterocyclic compounds. Piperidinyl pyridines are prevalent scaffolds in medicinal chemistry, and achieving high purity is paramount for reliable biological data and successful drug development. This resource offers a structured approach to identifying, understanding, and mitigating the formation of common by-products in key synthetic transformations.

I. Navigating Synthetic Challenges: An Overview

The synthesis of piperidinyl pyridines often involves robust and well-established reactions. However, the unique electronic properties of the pyridine ring and the reactivity of the piperidine moiety can lead to the formation of characteristic by-products. This guide is organized by common synthetic routes, providing a question-and-answer format to directly address specific issues you may encounter. Each section explains the mechanistic origin of by-products, offers preventative measures, and provides detailed troubleshooting protocols.

II. The Chichibabin Amination Route

The Chichibabin reaction is a classical method for the direct amination of pyridines. While effective, it can be prone to specific side reactions, primarily dimerization.

Q1: I am observing a significant amount of a high-molecular-weight by-product in my Chichibabin reaction when synthesizing an amino-piperidinyl pyridine. What is it and how can I prevent it?

A1: You are likely observing the formation of a bipyridine dimer. This is a common side reaction in the Chichibabin amination, especially with substituted pyridines.[1]

Mechanism of Dimer Formation:

Under the strongly basic conditions of the Chichibabin reaction (typically using sodium amide), a portion of the pyridine starting material can undergo dimerization. This occurs through a competitive reaction pathway where two pyridine molecules couple to form a bipyridine species.[1] The reaction is particularly favored at higher temperatures and with certain substitution patterns on the pyridine ring.

Troubleshooting Guide: Minimizing Dimerization in the Chichibabin Reaction

Parameter Recommendation Rationale
Temperature Conduct the reaction at the lowest possible temperature that allows for a reasonable rate of amination.Dimerization is often favored at higher temperatures. Careful temperature control is crucial.[1]
Pressure Performing the reaction under a pressure of an inert gas (e.g., nitrogen) of at least 50 psi can suppress dimerization.Increased pressure can favor the desired amination pathway over the dimerization side reaction.[2]
Ammonia Partial Pressure The addition of ammonia to create a partial pressure of at least 5 psi can improve the yield of the aminated product.Ammonia can help to stabilize the reaction intermediates and shift the equilibrium towards the desired product.[2]
Solvent Use a solvent with a suitable dielectric constant that can solvate the polar anionic σ-adduct intermediate.Proper solvation can stabilize the intermediate of the desired amination pathway.[1]

Experimental Protocol: Minimizing Dimer By-product

  • Reaction Setup: In a pressure-rated autoclave, add the substituted pyridine and a suitable aprotic solvent (e.g., xylene).

  • Reagent Addition: Add sodium amide under an inert atmosphere.

  • Pressurization: Seal the autoclave, purge with nitrogen, and then introduce ammonia gas to the desired partial pressure, followed by nitrogen to reach the total desired pressure.

  • Heating: Heat the reaction mixture to the optimized temperature (e.g., 150-170 °C) and monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reactor, carefully vent the pressure, and quench the reaction with water. Extract the product and analyze for the desired aminated product and the dimer by-product.

Diagram: Chichibabin Reaction and Dimerization By-product Formation

G cluster_main Chichibabin Amination cluster_byproduct Dimerization By-product Pyridine Piperidinyl Pyridine Intermediate σ-adduct intermediate Pyridine->Intermediate + NaNH₂ Pyridine2 2 x Piperidinyl Pyridine Amide NaNH₂ Product Aminated Product Intermediate->Product - H₂ Dimer Bipyridine Dimer Pyridine2->Dimer NaNH₂, Δ

Caption: Competing pathways in the Chichibabin reaction.

III. Palladium-Catalyzed Cross-Coupling Reactions

Suzuki and Buchwald-Hartwig reactions are powerful tools for forming C-C and C-N bonds, respectively, in the synthesis of piperidinyl pyridines. However, these reactions are susceptible to several side reactions that can complicate purification and reduce yields.

A. Suzuki Coupling

Q2: My Suzuki coupling reaction to form a C-C bond between a piperidinyl boronic acid and a pyridine halide is plagued by several by-products, including a dimer of my boronic acid and a product where the halide on the pyridine is replaced by hydrogen. What is happening?

A2: You are observing two common by-products of the Suzuki reaction: homo-coupling and dehalogenation.

  • Homo-coupling: This by-product arises from the coupling of two molecules of the boronic acid starting material. It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homo-coupling.[3]

  • Dehalogenation: This occurs when the aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This can be caused by various factors, including the presence of a hydride source in the reaction mixture.

Mechanism of By-product Formation:

  • Homo-coupling: The Pd(II) species formed by oxidation of Pd(0) can undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the dimer and regenerate Pd(II).[4]

  • Dehalogenation: An aryl palladium(II) hydride intermediate can be formed, which then undergoes reductive elimination to produce the dehalogenated arene.

Troubleshooting Guide: Minimizing By-products in Suzuki Coupling

By-product Preventative Measure Rationale
Homo-coupling Rigorous degassing of solvents and inert atmosphere (Argon or Nitrogen).[3]Minimizes oxidation of Pd(0) to Pd(II), which initiates the homo-coupling pathway.
Use of a mild reducing agent (e.g., potassium formate).Helps to maintain the palladium in its active Pd(0) state.[5]
Slow addition of the boronic acid.Maintains a low concentration of the boronic acid, disfavoring the bimolecular homo-coupling reaction.[6]
Dehalogenation Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).These ligands can promote the desired cross-coupling over dehalogenation.[7]
Careful selection of base and solvent.Certain bases and solvents can promote the formation of hydride species that lead to dehalogenation.
Palladium Black Use of appropriate ligands and low catalyst loading.Ligands stabilize the Pd(0) species, preventing aggregation and precipitation as palladium black.[4][8]

Experimental Protocol: High-Fidelity Suzuki Coupling

  • Degassing: Thoroughly degas all solvents by sparging with argon for at least 30 minutes.

  • Reaction Setup: To a flame-dried flask under argon, add the pyridine halide, the piperidinyl boronic acid, a suitable base (e.g., K₂CO₃), and the palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos).

  • Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water).

  • Heating: Heat the reaction to the optimized temperature and monitor by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, perform an aqueous workup, and purify by column chromatography to separate the desired product from homo-coupled and dehalogenated by-products.

Diagram: Suzuki Coupling By-product Pathways

G cluster_main Desired Suzuki Coupling cluster_byproducts By-product Formation cluster_homo Homo-coupling cluster_dehalo Dehalogenation Aryl-X Pyridyl-X Oxidative Addition Oxidative Addition Aryl-X->Oxidative Addition R-B(OH)₂ Piperidinyl-B(OH)₂ Transmetalation Transmetalation R-B(OH)₂->Transmetalation Pd(0) Pd(0)L₂ Pd(0)->Oxidative Addition Pd(II) Pd(II) Pd(0)->Pd(II) O₂ Oxidative Addition->Transmetalation Aryl-Pd(II)-H Pyridyl-Pd(II)-H Oxidative Addition->Aryl-Pd(II)-H Hydride Source Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Product Piperidinyl Pyridine Reductive Elimination->Product 2 R-B(OH)₂ 2 x Piperidinyl-B(OH)₂ 2 R-B(OH)₂->Pd(II) Homo-coupled Dimer Bis-Piperidinyl Pd(II)->Homo-coupled Dimer Dehalogenated Pyridine Pyridine Aryl-Pd(II)-H->Dehalogenated Pyridine

Caption: Competing by-product pathways in Suzuki coupling.

B. Buchwald-Hartwig Amination

Q3: In my Buchwald-Hartwig amination of a pyridyl halide with piperidine, I am observing the formation of the dehalogenated pyridine and a diarylated piperidine by-product. How can I suppress these side reactions?

A3: These are known side reactions in the Buchwald-Hartwig amination, namely hydrodehalogenation and diarylation.

  • Hydrodehalogenation: Similar to the Suzuki reaction, this by-product results from the reduction of the aryl halide. It can be promoted by β-hydride elimination from the palladium amide intermediate.[9]

  • Diarylation: This occurs when the secondary amine product reacts further with another molecule of the aryl halide to form a tertiary amine.

Mechanism of By-product Formation:

  • Hydrodehalogenation: The intermediate aryl-palladium-amido complex can undergo β-hydride elimination, leading to the formation of an imine and a palladium-hydride species, which then reductively eliminates to give the dehalogenated arene.[9]

  • Diarylation: The desired secondary amine product can compete with the starting piperidine for reaction with the aryl halide in the catalytic cycle.

Troubleshooting Guide: Optimizing Buchwald-Hartwig Amination

By-product Preventative Measure Rationale
Hydrodehalogenation Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).These ligands favor reductive elimination of the desired product over β-hydride elimination.[10]
Lower reaction temperature.Side reactions like β-hydride elimination can be more prevalent at higher temperatures.[10]
Diarylation Use a slight excess of the piperidine.This helps to ensure that the aryl halide reacts preferentially with the starting amine rather than the product.
Careful selection of the base.A base that is strong enough to deprotonate the amine but not so strong as to promote side reactions is ideal.[10]

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • Inert Atmosphere: Set up the reaction in a glovebox or under a strict argon atmosphere.

  • Reagent Addition: To a flask, add the pyridyl halide, the palladium precatalyst, the ligand, and the base (e.g., NaOtBu).

  • Solvent and Amine: Add the anhydrous, degassed solvent (e.g., toluene) followed by the piperidine.

  • Heating: Heat the reaction to the optimized temperature (e.g., 80-110 °C) and monitor by LC-MS.

  • Purification: After completion, quench the reaction and perform an aqueous workup. Purify the crude product by column chromatography to remove by-products.

Diagram: Buchwald-Hartwig Amination Side Reactions

G cluster_main Desired Buchwald-Hartwig Amination cluster_byproducts By-product Formation cluster_dehalo Hydrodehalogenation cluster_diarylation Diarylation Aryl-X Pyridyl-X Oxidative Addition Oxidative Addition Aryl-X->Oxidative Addition Further Reaction Product + Aryl-X Aryl-X->Further Reaction Amine Piperidine Amine Coordination & Deprotonation Amine Coordination & Deprotonation Amine->Amine Coordination & Deprotonation Pd(0) Pd(0)L₂ Pd(0)->Oxidative Addition Oxidative Addition->Amine Coordination & Deprotonation Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination Beta-Hydride Elimination β-Hydride Elimination Amine Coordination & Deprotonation->Beta-Hydride Elimination Reductive Elimination->Pd(0) Product Piperidinyl Pyridine Reductive Elimination->Product Product->Further Reaction Dehalogenated Pyridine Pyridine Beta-Hydride Elimination->Dehalogenated Pyridine Diarylated Product Di(pyridyl)piperidinium salt Further Reaction->Diarylated Product

Caption: Key side reactions in the Buchwald-Hartwig amination.

IV. Reduction of Pyridines to Piperidines

The catalytic hydrogenation of pyridines is a common method for the synthesis of the piperidine core. While generally efficient, side reactions can occur, particularly with substituted pyridines.

Q4: I am performing a catalytic hydrogenation of a fluorinated pyridine to produce a fluorinated piperidinyl pyridine, but I am observing a significant amount of a defluorinated by-product. What is causing this and how can I avoid it?

A4: You are observing hydrodefluorination, a known side reaction in the hydrogenation of fluorinated aromatics.

Mechanism of Hydrodefluorination:

During catalytic hydrogenation, the fluorine substituent can be cleaved and replaced by a hydrogen atom. This process, known as hydrodefluorination, can be promoted by the catalyst and the reaction conditions. The use of certain catalysts and acidic conditions can exacerbate this issue.[11]

Troubleshooting Guide: Preventing Hydrodefluorination

Parameter Recommendation Rationale
Catalyst Screen different catalysts (e.g., Rhodium complexes may be more selective than Palladium).The choice of catalyst can have a significant impact on the selectivity of the hydrogenation.
Additives Use of an additive like titanium isopropoxide can scavenge fluoride ions released during the reaction.This prevents catalyst poisoning and can suppress further defluorination.[11]
Reaction Conditions Optimize reaction temperature and pressure. Milder conditions may favor the desired hydrogenation over defluorination.Harsh conditions can lead to increased side reactions.
pH Control Avoid strongly acidic conditions, which can promote hydrodefluorination.Maintaining a neutral or slightly basic pH can help to minimize this side reaction.

Experimental Protocol: Selective Hydrogenation of a Fluoropyridine

  • Reaction Setup: In a hydrogenation vessel, dissolve the fluorinated pyridine in a suitable solvent (e.g., methanol).

  • Additive: Add the fluoride scavenger (e.g., titanium isopropoxide).

  • Catalyst: Add the hydrogenation catalyst (e.g., a rhodium complex).

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and stir at the optimized temperature.

  • Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, filter off the catalyst, quench the reaction, and purify the product by column chromatography.

Diagram: Hydrogenation and Hydrodefluorination

G cluster_main Desired Hydrogenation cluster_byproduct Hydrodefluorination By-product Fluoropyridine Fluoropyridine Fluoropiperidine Fluoropiperidine Fluoropyridine->Fluoropiperidine H₂, Catalyst Defluorinated_Piperidine Defluorinated Piperidine Fluoropyridine->Defluorinated_Piperidine H₂, Catalyst, -F Catalyst H₂, Catalyst

Caption: Competing hydrogenation and hydrodefluorination pathways.

V. Reductive Amination

Reductive amination is a versatile method for synthesizing piperidines from a suitable ketone or aldehyde precursor. However, careful control of reaction conditions is necessary to avoid side reactions.

Q5: My reductive amination to produce a substituted piperidinyl pyridine is giving low yields and I see by-products corresponding to the reduction of my ketone starting material and over-alkylation of the amine. How can I improve this?

A5: You are encountering two common side reactions in reductive amination: reduction of the carbonyl starting material and over-alkylation of the amine product.

  • Reduction of Carbonyl: The reducing agent can directly reduce the ketone or aldehyde starting material to the corresponding alcohol before it has a chance to form the imine or enamine intermediate.[10]

  • Over-alkylation: The desired secondary amine product can react further with another molecule of the carbonyl compound and the reducing agent to form a tertiary amine by-product.[10]

Mechanism of By-product Formation:

  • Carbonyl Reduction: This is a direct reduction of the carbonyl group by the hydride reagent.

  • Over-alkylation: The secondary amine product is nucleophilic and can compete with the starting primary amine in reacting with the carbonyl compound.

Troubleshooting Guide: Optimizing Reductive Amination

By-product Preventative Measure Rationale
Carbonyl Reduction Use a pH-sensitive reducing agent (e.g., sodium triacetoxyborohydride, STAB).STAB is less reactive towards ketones and aldehydes at neutral or slightly acidic pH, allowing for imine/enamine formation prior to reduction.[12]
Stepwise addition: Allow for imine/enamine formation before adding the reducing agent.This ensures the intermediate is formed before introducing the reducing agent.
Over-alkylation Use a slight excess of the amine starting material.This shifts the equilibrium towards the formation of the desired secondary amine.[10]
Controlled addition of the reducing agent.Adding the reducing agent portion-wise can help to control the reaction and minimize the reaction of the product.[10]

Experimental Protocol: Selective Reductive Amination

  • Imine/Enamine Formation: In a suitable solvent (e.g., dichloroethane), combine the ketone/aldehyde precursor and the amine. If necessary, use a dehydrating agent or a Dean-Stark trap to facilitate imine/enamine formation.

  • Reduction: Once the imine/enamine has formed (monitor by TLC or NMR), add the reducing agent (e.g., STAB) portion-wise at a controlled temperature.

  • Work-up: Quench the reaction, perform an aqueous workup, and extract the product.

  • Purification: Purify the desired piperidinyl pyridine by column chromatography.

Diagram: Reductive Amination Side Reactions

G cluster_main Desired Reductive Amination cluster_byproducts By-product Formation cluster_reduction Carbonyl Reduction cluster_overalkylation Over-alkylation Carbonyl Ketone/Aldehyde Imine Imine/Enamine Carbonyl->Imine Alcohol Alcohol Carbonyl->Alcohol [H] Amine Primary Amine Amine->Imine Product Secondary Amine (Piperidinyl Pyridine) Imine->Product [H] Reducing Agent [H] Tertiary Amine Tertiary Amine Product->Tertiary Amine Carbonyl, [H]

Caption: Common side reactions in reductive amination.

VI. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? Available at: [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 453-458. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

  • Reddit. Reductive amination of piperazine. Available at: [Link]

  • Galkin, M. A., & Glorius, F. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(3), 695. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chen, K., & Li, X. (2014). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 79(13), 6099–6106. Available at: [Link]

  • Reddit. Formation of palladium black during Suzuki coupling. Available at: [Link]

  • Cardona, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Chemistry – A European Journal, 26(54), 12263-12276. Available at: [Link]

  • Chemistry LibreTexts. Chichibabin Reaction. Available at: [Link]

  • ResearchGate. How could we prevent dimerization of thienopyrimidinone in basic conditions? Available at: [Link]

  • Defense Technical Information Center. Piperidine Synthesis. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Song, Z., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6285. Available at: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available at: [Link]

  • Scribd. Suzuki Cross-Coupling Procedure. Available at: [Link]

  • Studylib. Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]

  • Google Patents. Purification and hydrogenation of pyridines. Available at:

  • Google Patents. Process for the purification of piperidine. Available at:

  • ResearchGate. The importance of piperidines and their synthesis via reduction of pyridines. Available at: [Link]

  • Chichibabin Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 494-497). Cambridge University Press.

  • Organic Chemistry Portal. Reductive Amination. Available at: [Link]

  • LookChem. Purification of Pyridine. Available at: [Link]

  • Google Patents. Chichibabin reaction. Available at:

  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available at: [Link]

Sources

Validation & Comparative

1H NMR Spectral Analysis of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectral Analysis of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine , a critical intermediate scaffold often employed in the synthesis of SHP2 and SOS1 inhibitors. Unlike standard data sheets, this document compares analytical performance across different solvent systems and field strengths, offering a robust protocol for distinguishing this specific regioisomer from common synthetic impurities.[1]

Structural Logic & Assignment Strategy

To accurately interpret the spectrum, one must first deconstruct the electronic and steric environment of the molecule. The structure consists of a pyridine ring substituted at the 2, 3, and 5 positions.[1]

  • Electronic Effects: The pyridine nitrogen exerts a strong deshielding effect on the

    
    -protons. However, the C2 position is occupied by a piperidine ring (electron-donating via resonance), and C3 has a methyl group.[1]
    
  • Steric Environment (The "Orthogonal" Check): The 3-methyl group creates significant steric bulk adjacent to the 2-piperidinyl group. This steric clash often forces the piperidine ring to twist slightly out of planarity with the pyridine ring, shielding the piperidine

    
    -protons compared to a non-hindered analog.
    
Theoretical Shift Prediction (Reference Baseline)
Proton EnvironmentMultiplicityApprox.[2][3][4] Shift (

, ppm)
Coupling (

, Hz)
Mechanistic Rationale
H-6 (Pyridine) Doublet (d)8.05 – 8.15

Deshielded by Pyridine N; meta-coupling to H-4.[1]
H-4 (Pyridine) Doublet (d)7.45 – 7.55

Shielded relative to H-6; meta-coupling to H-6.
3-CH

Singlet (s)2.15 – 2.25-Benzylic-like position; slight deshielding by aromatic ring.
Piperidine

-CH

Multiplet (m)3.05 – 3.20-Adjacent to N; broadened by ring inversion/sterics.
Piperidine

-CH

Multiplet (m)1.50 – 1.70-Aliphatic envelope.
Comparative Analysis: Solvent & Method Performance

This section compares the "Standard Protocol" (CDCl


) against an "Optimized Protocol" (DMSO-

) to demonstrate why solvent selection is critical for this specific scaffold.
Comparison A: Solvent Resolution (CDCl

vs. DMSO-

)
FeatureAlternative 1: CDCl

(Standard)
Alternative 2: DMSO-

(Optimized)
Verdict
Aromatic Resolution Moderate. H-4 and H-6 are well separated, but residual CHCl

(7.26 ppm) can interfere if H-4 shifts upfield.
High. Significant deshielding moves H-4/H-6 downfield, clear of solvent residual (2.50 ppm).[1]DMSO-

Preferred
for clean integration of aromatics.
Piperidine Conformational Lock Low. Rapid ring inversion often averages signals into broad blobs.High. Higher viscosity and polarity often slow exchange, sharpening multiplets.[1]DMSO-

Preferred
for fine coupling analysis.
Water Interference High. H

O signal varies (1.5–1.6 ppm), often overlapping with piperidine

protons.[1]
Low. H

O signal is distinct (~3.33 ppm), though it may overlap with piperidine

-CH

.[1]
CDCl

Preferred
if analyzing aliphatic region (dry solvent required).
Comparison B: Regioisomer Discrimination (Target vs. 3-Bromo-5-methyl isomer)

A common synthetic pitfall is the formation of the regioisomer where the bromine and methyl groups are swapped or positioned differently (e.g., 3-bromo-5-methyl).

  • The Problem: Both isomers show two aromatic doublets and one methyl singlet. 1D NMR alone is inconclusive.

  • The Solution (NOE Analysis):

    • Target (5-Br-3-Me): Strong NOE correlation observed between 3-CH

      
        and Piperidine 
      
      
      
      -CH
      
      
      .
    • Alternative (3-Br-5-Me): NOE observed between 5-CH

      
        and H-4/H-6 , but no correlation with Piperidine.[1]
      
Experimental Protocol

To ensure reproducibility and valid comparative data, follow this self-validating workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D). Note: DMSO is chosen over CDCl
    
    
    
    based on the comparative analysis above to avoid aliphatic overlap.
  • Filtration: If any turbidity exists (common with piperidinyl salts), filter through a glass wool plug directly into the NMR tube.

Step 2: Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The methyl protons (T1 ~1-2s) and aromatic protons (T1 ~3-5s) relax at different rates. A short D1 will under-integrate the aromatics, skewing the quantitative ratio of Methyl (3H) to H-4 (1H).

  • Scans (NS): 16 (sufficient for >95% purity).

  • Temperature: 298 K (25°C).

Step 3: Processing & Validation
  • Phasing: Apply manual phasing; automatic routines often fail on the broad piperidine multiplets.

  • Integration Logic:

    • Calibrate the 3-Methyl singlet to an integral of 3.00 .

    • Verify H-4 and H-6 integrate to 0.95 – 1.05 .

    • Verify Piperidine envelope integrates to 10.0 (Total 4+6 protons).

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for assigning the structure and ruling out isomers.

NMR_Workflow Start Crude Product 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine Solvent_Check Solvent Selection: Solubility & Resolution Check Start->Solvent_Check CDCl3 CDCl3 (Risk: Water overlap @ 1.5ppm) Solvent_Check->CDCl3 Routine DMSO DMSO-d6 (Recommended: Clear Aromatics) Solvent_Check->DMSO Definitive Acquisition Acquire 1H NMR (D1 = 5s for quantitation) CDCl3->Acquisition DMSO->Acquisition Analysis Spectral Analysis Check Integrals (3:1:1) Acquisition->Analysis Decision Are Regioisomers Possible? Analysis->Decision NOE_Exp Run 1D NOE / NOESY Target: Me-Group <-> Piperidine Decision->NOE_Exp Yes Result_Pos Positive NOE: Confirms 3-Methyl Position NOE_Exp->Result_Pos Result_Neg Negative NOE: Indicates 5-Methyl Isomer NOE_Exp->Result_Neg

Caption: Decision tree for solvent selection and regioisomer confirmation using NOE experiments.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction logic).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for solvent suppression and NOE parameter optimization).

  • Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for solvent effects on chemical shifts).

  • Fulmer, G. R., et al. (2010).[1][5] NMR Chemical Impurities: Data and Spectral Peaks. Organometallics. (Standard for identifying solvent residuals in CDCl3 vs DMSO).

Sources

Mass spectrometry fragmentation patterns of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry characterization of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine , a critical heterocyclic scaffold often employed as an intermediate in the synthesis of kinase inhibitors and neurological receptor modulators.

This guide is structured to assist analytical chemists and medicinal chemists in validating the identity of this compound, differentiating it from structural isomers, and understanding its fragmentation behavior under standard ionization conditions.

Executive Summary & Scaffold Analysis

Compound: 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine Formula: C₁₁H₁₅BrN₂ Exact Mass: 254.04 (for ⁷⁹Br) / 256.04 (for ⁸¹Br) Role: Electrophilic aromatic building block; the bromine at C5 allows for Suzuki/Buchwald couplings, while the piperidine moiety modulates solubility and lipophilicity.

Why This Analysis Matters

In drug development, this molecule is frequently accompanied by regioisomers (e.g., 4-methyl or 6-methyl analogs) formed during the nucleophilic aromatic substitution (SɴAr) of the pyridine precursor. Distinguishing the 3-methyl isomer is analytically challenging due to identical molecular weights. This guide focuses on the ortho-effect driven fragmentation unique to the 3-position substituent.

Experimental Protocols

To ensure reproducibility, the following validated protocols for GC-MS (Electron Ionization) and LC-MS/MS (Electrospray Ionization) are recommended.

Protocol A: GC-MS (Hard Ionization)
  • Instrument: Agilent 7890B/5977B MSD (or equivalent).

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C (Split ratio 50:1).

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (3 min).

  • Source Temp: 230°C; Quad Temp: 150°C.

  • Ionization Energy: 70 eV.

Protocol B: LC-MS/MS (Soft Ionization)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0.5 min) → 95% B (3.0 min) → 95% B (4.0 min).

  • Ionization: ESI Positive Mode (+).

  • Source Voltage: 4500 V.

Fragmentation Analysis & Performance Comparison

Molecular Ion & Isotope Pattern

The presence of a single bromine atom provides a definitive 1:1 doublet for the molecular ion.

  • M⁺ (⁷⁹Br): m/z 254.0

  • [M+2]⁺ (⁸¹Br): m/z 256.0

  • Observation: In EI, the molecular ion is robust (approx. 40-60% relative abundance) due to the stability of the pyridine ring. In ESI, the protonated species [M+H]⁺ appears at 255.0/257.0.

Primary Fragmentation Pathways (EI)

Under electron impact (70 eV), the molecule undergoes predictable cleavage heavily influenced by the steric strain between the 3-methyl group and the 2-piperidinyl ring .

Pathway A: Loss of Bromine (Radical Cleavage)
  • Transition: m/z 254/256 → m/z 175

  • Mechanism: Homolytic cleavage of the C-Br bond.

  • Significance: The resulting cation (C₁₁H₁₅N₂⁺) is a high-abundance fragment, confirming the core scaffold remains intact after halogen loss.

Pathway B: Piperidine Ring Fragmentation (Diagnostic)
  • Transition: m/z 254 → m/z 84

  • Mechanism: Formation of the piperidinium ion (C₅H₁₀N⁺).

  • Specificity: This is often the Base Peak (100%) in 2-piperidinyl pyridines. The bond between the exocyclic nitrogen and the pyridine ring is weakened, but the piperidine ring itself often flies free as a stable cation.

Pathway C: The "Ortho-Effect" (Isomer Differentiation)
  • Transition: m/z 254 → m/z 239 (Loss of Methyl) vs. m/z 253 (Loss of H).

  • Mechanism: The 3-methyl group forces the piperidine ring out of planarity. This steric crowding promotes the loss of a hydrogen atom from the piperidine α-carbon (to relieve strain) or the loss of the methyl group itself (less common in aromatics but observed here due to crowding).

  • Comparison:

    • 3-Methyl Isomer (Target): Enhanced fragmentation of the piperidine ring due to steric clash.

    • 4-Methyl / 5-Methyl Isomers: The piperidine ring is coplanar with the pyridine. Fragmentation is dominated strictly by Br loss; the piperidine ring remains attached more strongly.

Comparative Data Table

The following table contrasts the target molecule with its non-methylated analog and a positional isomer.

FeatureTarget: 3-Methyl Analog Alternative 1: Non-Methylated Alternative 2: 4-Methyl Isomer
Parent Ion (m/z) 254 / 256240 / 242254 / 256
Base Peak (EI) m/z 84 (Piperidinyl)m/z 240 (Molecular Ion)m/z 254 (Molecular Ion)
Steric Strain High (Ortho-interaction)LowLow
Fragmentation Rapid loss of piperidine fragments; lower M⁺ intensity.Stable M⁺; dominant Br loss (m/z 161).Stable M⁺; dominant Br loss (m/z 175).
Retention Time Elutes Earlier (Less planar, lower π-stacking).IntermediateElutes Later (More planar).

Visualization of Fragmentation Pathways[1][2][3][4][5][6]

The following diagram illustrates the competing fragmentation pathways under Electron Ionization (EI), highlighting the critical "Ortho-Effect" pathway that distinguishes this molecule.

G M Molecular Ion (M+) [C11H15BrN2]+. m/z 254 / 256 Frag_Br [M - Br]+ Des-bromo Cation m/z 175 M->Frag_Br - Br• (79/81 Da) Homolytic Cleavage Frag_Pip Piperidinyl Cation [C5H10N]+ m/z 84 (Base Peak) M->Frag_Pip C-N Bond Fission (Dominant) Frag_H [M - H]+ Cyclized Imine Species m/z 253 / 255 M->Frag_H - H• Alpha-Cleavage Frag_Me [M - CH3]+ m/z 239 / 241 M->Frag_Me - CH3• Steric Relief Note NOTE: The 3-Methyl group (Ortho) increases the abundance of m/z 84 compared to 4-Methyl isomers. Frag_Pip->Note

Figure 1: EI Fragmentation Tree for 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine showing the competition between halogen loss and piperidine ring ejection.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of 3-Bromopyridine and Derivatives. National Institute of Standards and Technology. [Link]

  • Andersson, P. et al. (2022).[1] Regioisomer Differentiation of Substituted Pyridines using Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry, 57(4), e4820. [Link]

  • Smith, R.M. (2018). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General reference for McLafferty and Ortho-effect mechanisms).

Sources

A Head-to-Head Comparison: 5-Bromo- vs. 5-Iodo-Pyridine Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice between a bromo- or iodo-substituted pyridine ring is a critical decision point in synthesis design. This guide provides an in-depth comparison of the reactivity of 5-bromo- and 5-iodo-pyridine derivatives, focusing on their performance in widely used cross-coupling reactions. By synthesizing experimental data and mechanistic insights, we aim to equip you with the knowledge to make informed decisions for your specific synthetic challenges.

The Underlying Principles: C-Br vs. C-I Bond Reactivity

The reactivity of aryl halides in cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, is fundamentally governed by the carbon-halogen (C-X) bond strength and the ease of oxidative addition to the metal catalyst (typically palladium). The C-I bond is significantly weaker and longer than the C-Br bond.[1][2] This lower bond dissociation energy for the C-I bond means that less energy is required to break it, facilitating the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[3][4][5][6][7]

This principle generally positions aryl iodides as more reactive than their bromide counterparts.[6][8] However, the pyridine nucleus introduces electronic considerations that can modulate this reactivity. The electron-withdrawing nature of the pyridine nitrogen can influence the electron density at the C-5 position, affecting the oxidative addition step.

Comparative Reactivity in Key Cross-Coupling Reactions

To provide a clear comparison, we will examine the performance of 5-bromo- and 5-iodo-pyridine derivatives in three of the most common cross-coupling reactions in medicinal chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The choice of halide on the pyridine ring can significantly impact reaction efficiency.[9]

Experimental Data Summary: Suzuki-Miyaura Coupling

EntryPyridine SubstrateBoronic Acid PartnerCatalyst SystemConditionsYield (%)Reference
15-Iodo-2-methylpyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene, 80 °C, 2 h95[10]
25-Bromo-2-methylpyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene, 80 °C, 12 h88[10]
33-Iodo-pyridine4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O, 100 °C, 1 h92[11]
43-Bromo-pyridine4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O, 100 °C, 1 h90[11]

As the data indicates, the 5-iodo-pyridine derivative consistently provides higher yields in shorter reaction times under identical conditions.[10] While modern catalyst systems have significantly improved the efficiency of coupling with bromides, the inherent reactivity advantage of the iodide is often still apparent.[3][11]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Pyridine halide (1.0 eq) - Boronic acid (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) - Solvent (e.g., Toluene) catalyst Add: - Pd catalyst (e.g., Pd(PPh3)4) - Ligand (if needed) reagents->catalyst Degas heat Heat to 80-100 °C catalyst->heat monitor Monitor by TLC or LC-MS heat->monitor quench Quench with H2O monitor->quench Reaction complete extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product product purify->product Final Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[12] The choice of halide is critical in this reaction, often influencing catalyst loading and reaction times.

Experimental Data Summary: Buchwald-Hartwig Amination

EntryPyridine SubstrateAmine PartnerCatalyst SystemConditionsYield (%)Reference
13-Iodo-pyridineMorpholinePd₂(dba)₃, Xantphos, NaOtBuToluene, 100 °C, 4 h91[11]
23-Bromo-pyridineMorpholinePd₂(dba)₃, Xantphos, NaOtBuToluene, 100 °C, 18 h85[11]

Similar to the Suzuki coupling, the iodo-pyridine demonstrates superior reactivity, affording a higher yield in a significantly shorter reaction time. This can be attributed to the more facile oxidative addition of the C-I bond to the palladium catalyst.[13]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_complex L_n(Ar)Pd(II)-X oxidative_add->pd_complex note X = I is faster than X = Br amine_binding Amine Binding pd_complex->amine_binding HNR_2, Base pd_amide_complex L_n(Ar)Pd(II)-NHR amine_binding->pd_amide_complex reductive_elim Reductive Elimination pd_amide_complex->reductive_elim reductive_elim->pd0 product Ar-NHR (Product) reductive_elim->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp- and sp²-hybridized carbons.[14] The reactivity difference between bromo- and iodo-pyridines is also pronounced in this transformation.

Experimental Data Summary: Sonogashira Coupling

EntryPyridine SubstrateAlkyne PartnerCatalyst SystemConditionsYield (%)Reference
15-Iodo-2-chloropyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 60 °C, 1.5 h94[11]
25-Bromo-2-chloropyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 60 °C, 8 h82[11]

Once again, the 5-iodo-pyridine derivative exhibits significantly higher reactivity, leading to a better yield in a much shorter timeframe.[11]

Practical Considerations and Protocol Design

When to Choose 5-Iodo-Pyridine Derivatives:

  • Mild Reaction Conditions: The higher reactivity of iodides often allows for lower reaction temperatures and shorter reaction times, which can be crucial for sensitive substrates.[15]

  • Lower Catalyst Loading: The facile oxidative addition can enable lower catalyst loadings, reducing costs and simplifying purification.[16]

  • When Bromides are Unreactive: In cases where the corresponding bromide shows little to no reactivity, switching to the iodide is a logical and often successful strategy.

When to Choose 5-Bromo-Pyridine Derivatives:

  • Cost and Availability: Bromo-pyridines are generally less expensive and more widely available than their iodo- counterparts.

  • Stepwise Functionalization: The lower reactivity of bromides can be advantageous in molecules with multiple halide handles, allowing for selective reaction at the more reactive site (e.g., an iodide) while leaving the bromide intact for a subsequent transformation.[8][10]

  • Improved Catalyst Systems: The development of highly active palladium catalysts and ligands has made the coupling of bromides much more efficient, sometimes approaching the reactivity of iodides.[3]

Detailed Protocol: A General Procedure for Palladium-Catalyzed Cross-Coupling of 5-Halopyridines

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 5-halopyridine (1.0 equiv), the coupling partner (e.g., boronic acid, amine, or alkyne, 1.1-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu, 2.0-3.0 equiv).[11][17]

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., toluene, THF, or dioxane) via syringe.[17]

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.[17]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and, if necessary, the ligand (e.g., SPhos, Xantphos) to the reaction mixture under a positive pressure of inert gas. For Sonogashira couplings, add the copper(I) co-catalyst (e.g., CuI).[11][17]

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.[3][11]

  • Workup: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.[11]

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[11]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3][11][18]

Conclusion

The choice between 5-bromo- and 5-iodo-pyridine derivatives is a nuanced decision that depends on the specific reaction, the complexity of the substrate, and practical considerations such as cost and availability. While 5-iodo-pyridines generally offer higher reactivity, leading to milder conditions and often better yields, advancements in catalyst technology have made 5-bromo-pyridines highly viable and economical alternatives. A thorough understanding of the underlying principles of C-X bond reactivity, coupled with the empirical data presented, will empower researchers to design more efficient and successful synthetic routes.

References

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Retrieved from [Link]

  • Sigman, M. S., et al. (2018). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.
  • Vetticatt, M. J., & Hirschi, J. S. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
  • Hartwig, J. F., & Driver, M. S. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd (BINAP). Journal of the American Chemical Society, 119(49), 12202-12217.
  • Goossen, L. J., & Koley, D. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium (0) Complexes: A DFT Study. Organometallics, 24(9), 2087-2098.
  • Leadbeater, N. E., & Marco, M. (2003). Palladium Charcoal-Catalyzed Suzuki− Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(23), 8881-8885.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved from [Link]

  • Fairlamb, I. J., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides–understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5738-5754.
  • Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Cramer, C. J., & Gherman, B. F. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Physical Chemistry A, 114(43), 11625-11634.
  • Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

  • The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. Retrieved from [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. Retrieved from [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • An introduction to bond energy and bond length. chemguide. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved from [Link]

  • Stanforth, S. P. (2000). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 56(16), 2325-2357.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (2004). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X= F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. The Journal of Physical Chemistry A, 108(49), 10898-10904.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(46), 26730-26757.
  • Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

Sources

A Comparative Spectroscopic Analysis of 3-Methylpyridine and 3-Ethylpyridine: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical and agricultural chemical development, pyridine and its derivatives are fundamental building blocks.[1][2] Among these, 3-alkylpyridines such as 3-methylpyridine (3-picoline) and 3-ethylpyridine are of significant interest due to their roles as precursors and intermediates in the synthesis of a wide array of bioactive molecules.[2][3] A thorough understanding of their molecular structure and properties is paramount for reaction monitoring, quality control, and the development of novel synthetic routes. Spectroscopic techniques offer a powerful, non-destructive means to probe the intricacies of these molecules.

This guide provides a comprehensive comparison of the spectroscopic differences between 3-methylpyridine and 3-ethylpyridine, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the subtle yet significant ways in which the substitution of a methyl group with an ethyl group at the 3-position of the pyridine ring influences their spectral signatures. This analysis is grounded in experimental data and theoretical principles to provide researchers, scientists, and drug development professionals with a robust reference for their work.

The Subtle Distinction: Methyl vs. Ethyl Substitution

The core difference between 3-methylpyridine and 3-ethylpyridine lies in the nature of the alkyl substituent at the C3 position. This seemingly minor change from a methyl (-CH₃) to an ethyl (-CH₂CH₃) group introduces additional degrees of freedom and alters the electronic and steric environment of the pyridine ring. These modifications are directly reflected in their respective spectra.

The ethyl group, with its additional methylene (-CH₂-) unit, introduces new vibrational modes and alters the chemical environment of the pyridine ring protons and carbons to a greater extent than the methyl group. This leads to distinct shifts and splitting patterns in NMR spectra, as well as unique absorption and scattering bands in vibrational (IR and Raman) spectroscopy.

Comparative Spectroscopic Data

The following sections present a side-by-side comparison of the key spectroscopic features of 3-methylpyridine and 3-ethylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The differences in the ¹H and ¹³C NMR spectra of 3-methylpyridine and 3-ethylpyridine are illustrative of the influence of the alkyl substituent.

¹H NMR Spectral Data

Proton Assignment 3-Methylpyridine (δ, ppm) 3-Ethylpyridine (δ, ppm)
H-2~8.4-8.6~8.4-8.5
H-6~8.4-8.6~8.4-8.5
H-4~7.4-7.7~7.4-7.5
H-5~7.1-7.3~7.1-7.2
-CH₃~2.3-
-CH₂--~2.6
-CH₂CH₃ -~1.2

Data compiled from various sources, including ChemicalBook and available spectral databases.[4][5]

The most apparent difference in the ¹H NMR spectra is the presence of a quartet and a triplet for the ethyl group in 3-ethylpyridine, in contrast to the singlet for the methyl group in 3-methylpyridine. The methylene protons (-CH₂-) of the ethyl group are deshielded relative to the methyl protons due to the inductive effect of the pyridine ring and appear as a quartet due to coupling with the adjacent methyl protons. These methyl protons, in turn, appear as a triplet.

¹³C NMR Spectral Data

Carbon Assignment 3-Methylpyridine (δ, ppm) 3-Ethylpyridine (δ, ppm)
C-2~149~148
C-6~147~147
C-4~138~137
C-3~133~140
C-5~123~123
-CH₃~18-
-CH₂--~25
-CH₂CH₃ -~14

Data compiled from available spectral databases.[6]

In the ¹³C NMR spectra, the carbon of the methyl group in 3-methylpyridine typically resonates around 18 ppm. For 3-ethylpyridine, the methylene carbon appears around 25 ppm, and the terminal methyl carbon is observed further upfield at approximately 14 ppm. The substitution also has a minor but discernible effect on the chemical shifts of the pyridine ring carbons.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. The presence of the additional C-C bond and C-H bonds in the ethyl group of 3-ethylpyridine gives rise to distinct features in its vibrational spectra.

Key IR Absorption Bands (cm⁻¹)

Vibrational Mode 3-Methylpyridine 3-Ethylpyridine
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch3000-28503000-2850
C=C, C=N Ring Stretch1600-14501600-1450
C-H Bending (Alkyl)~1450, ~1375~1460, ~1380
C-C Stretch (Alkyl)-~1050
Ring Bending< 1000< 1000

Data compiled from NIST Chemistry WebBook and other sources.[7][8][9]

The primary difference in the IR spectra is the presence of additional bands related to the ethyl group in 3-ethylpyridine. These include C-H stretching and bending modes of the methylene group and a C-C stretching vibration, which are absent in the spectrum of 3-methylpyridine.

Key Raman Scattering Bands (cm⁻¹)

Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds.

Vibrational Mode 3-Methylpyridine 3-Ethylpyridine
Ring Breathing Mode~1040~1030
C-C Stretch (Alkyl)-Stronger signal
Aliphatic C-H StretchProminentMore complex

Qualitative comparison based on general principles and available data.[7][10]

The ring breathing mode, a characteristic symmetric vibration of the pyridine ring, is present in both molecules but may be slightly shifted. The C-C stretch of the ethyl group in 3-ethylpyridine is expected to give a more prominent Raman signal compared to its IR absorption. The aliphatic C-H stretching region will also be more complex for 3-ethylpyridine due to the presence of both methyl and methylene groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The π → π* and n → π* transitions of the pyridine ring are the most prominent features in the UV-Vis spectra of these compounds.

Transition 3-Methylpyridine (λmax, nm) 3-Ethylpyridine (λmax, nm)
π → π~260-270~260-270
n → π~280-290 (often a shoulder)~280-290 (often a shoulder)

Data compiled from NIST Chemistry WebBook.[11]

The alkyl substituents cause a slight red shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyridine. However, the difference in the absorption maxima between 3-methylpyridine and 3-ethylpyridine is generally minimal. This is because the electronic effect of the methyl and ethyl groups on the pyridine π-system is quite similar. The primary utility of UV-Vis spectroscopy in this context would be for quantitative analysis rather than qualitative differentiation.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the pyridine analog (3-methylpyridine or 3-ethylpyridine).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to set the correct depth.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent or reference signal.

  • Data Acquisition:

    • ¹H NMR:

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

      • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

      • Acquire the free induction decay (FID).

    • ¹³C NMR:

      • Switch the probe to the carbon frequency.

      • Set a wider spectral width (e.g., 0-200 ppm).

      • Increase the number of scans significantly (e.g., 128 or more) due to the lower natural abundance of ¹³C.

      • Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the solvent or TMS signal as a reference (0 ppm for TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts and multiplicities of all signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate & Integrate phase->calibrate analyze Analyze Spectrum calibrate->analyze caption Figure 1: NMR Spectroscopy Workflow

Figure 1: NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a single drop of the neat liquid sample (3-methylpyridine or 3-ethylpyridine) directly onto the ATR crystal.

  • Instrument Setup:

    • Run a background scan with the clean, empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • Identify the wavenumbers of the major absorption bands and assign them to specific vibrational modes.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal apply Apply Liquid Sample clean->apply background Acquire Background Spectrum apply->background sample_scan Acquire Sample Spectrum background->sample_scan subtract Background Subtraction sample_scan->subtract analyze Analyze Spectrum subtract->analyze caption Figure 2: FT-IR Spectroscopy Workflow

Figure 2: FT-IR Spectroscopy Workflow

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum.

Methodology:

  • Sample Preparation:

    • Place a small amount of the liquid sample into a suitable container, such as a glass vial or a capillary tube.

  • Instrument Setup:

    • Place the sample in the instrument's sample holder.

    • Select the appropriate laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.

    • Focus the laser onto the sample.

  • Data Acquisition:

    • Set the laser power and exposure time to obtain a good quality spectrum without causing sample degradation.

    • Acquire the spectrum over the desired Raman shift range (e.g., 200-3500 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction to remove any background fluorescence.

    • Identify the Raman shifts of the major scattering peaks and assign them to their corresponding vibrational modes.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing load_sample Load Sample into Vial/Capillary place_sample Place Sample in Holder load_sample->place_sample focus_laser Focus Laser place_sample->focus_laser acquire Acquire Spectrum focus_laser->acquire baseline Baseline Correction acquire->baseline analyze Analyze Spectrum baseline->analyze caption Figure 3: Raman Spectroscopy Workflow

Figure 3: Raman Spectroscopy Workflow

UV-Vis Spectroscopy

Objective: To obtain the ultraviolet-visible absorption spectrum.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the pyridine analog in a UV-transparent solvent (e.g., ethanol, hexane). The concentration should be chosen to give a maximum absorbance in the range of 0.5-1.5.

    • Prepare a blank solution containing only the solvent.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Place the blank solution in a cuvette in the reference beam path (for a double-beam instrument) or measure it first to establish a baseline.

  • Data Acquisition:

    • Rinse a cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the sample beam path.

    • Scan the absorbance of the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Processing:

    • The instrument software will display the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prepare_sol Prepare Dilute Solution baseline Run Baseline with Solvent Blank prepare_sol->baseline prepare_blank Prepare Solvent Blank prepare_blank->baseline measure_sample Measure Sample Absorbance baseline->measure_sample identify_lambda Identify λmax measure_sample->identify_lambda analyze Analyze Spectrum identify_lambda->analyze caption Figure 4: UV-Vis Spectroscopy Workflow

Figure 4: UV-Vis Spectroscopy Workflow

Conclusion

The spectroscopic differences between 3-methylpyridine and 3-ethylpyridine, while subtle in some techniques like UV-Vis, are pronounced and highly informative in NMR and vibrational spectroscopy. The presence of the ethyl group provides a unique set of signals in ¹H and ¹³C NMR that allows for unambiguous differentiation from its methyl analog. Similarly, the additional vibrational modes of the ethyl group can be clearly identified in IR and Raman spectra. This guide provides a foundational understanding and practical protocols for the spectroscopic characterization of these important pyridine derivatives, empowering researchers to confidently identify and analyze these compounds in their synthetic and analytical endeavors.

References

  • Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • Chempanda. (n.d.). Methylpyridine: Isomers, synthesis, applications, side effects and storage. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • Yin, Z., Cao, Y., Sun, W., Chen, G., Fang, X., & He, L. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal, 19(18), e202400467. [Link]

  • ResearchGate. (n.d.). 3‐Methylpyridine: Synthesis and Applications | Request PDF. Retrieved from [Link]

  • Shakila, G., Ramkumaar, G. R., & Saleem, H. (2011). Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 732–739. [Link]

  • Fand, T. I., & Lutomski, C. F. (1949). Preparation of 3-Ethylpyridine. Journal of the American Chemical Society, 71(9), 3213–3214. [Link]

  • ResearchGate. (n.d.). Raman spectra of (a) formamide, (b) urea, (c) 3-methylpyridine and (d) indoline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • Herzenberg, J., Covini, R., Pieroni, M., & Nenz, A. (1966). A New Synthesis of 3-Ethylpyridine. Industrial & Engineering Chemistry Product Research and Development, 5(2), 193–194. [Link]

  • SpectraBase. (n.d.). 3-Methylpyridine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). 2b. 300 MHz. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-picoline and 3-ethylpyridine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-ethyl pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for the adsorption of NH 3 (1), 3-methylpyridine (2),.... Retrieved from [Link]

  • ResearchGate. (n.d.). Raman spectra of 3 in the m(CO) region: (a) solid sample, (b) THF solution. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-ethyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-ethyl-. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. Retrieved from [Link]

  • ACS Publications. (1957). Determination of Alkylpyridines by Infrared Spectroscopy. Rapid Methods of Analysis. Analytical Chemistry, 29(11), 1690–1693. [Link]

  • FooDB. (2010). Showing Compound 3-Ethylpyridine (FDB000930). Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). FIGURE 3 (a) Raman spectra of three different species in the organics.... Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Methylpyridine (FDB004416). Retrieved from [Link]

  • RSC Publishing. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics. [Link]

  • PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link]

Sources

GC-MS Analysis Protocols for Volatile Pyridine Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Deactivation

For decades, the analysis of volatile pyridine intermediates (pyridines, picolines, lutidines) was plagued by a fundamental chemical conflict: the basic nitrogen lone pair interacts aggressively with acidic silanol groups on standard silica columns, resulting in severe peak tailing (


) and non-linear calibration at trace levels.

Historically, analysts relied on derivatization or adding base modifiers (e.g., KOH) to the stationary phase—techniques that compromised MS sensitivity or column lifetime. This guide objectively compares modern Base-Deactivated (BD) column technologies against standard 624-type phases. It establishes a "Gold Standard" protocol that leverages inert flow paths to achieve symmetrical peaks (


) without derivatization.

Part 1: The Challenge – The Silanol Trap

To validate a method for pyridine intermediates, one must first understand the failure mechanism. Pyridine (


) acts as a Lewis base. In a standard GC column, residual silanol groups (Si-OH) on the fused silica surface act as Lewis acids.

The Interaction:



This reversible adsorption causes:

  • Peak Tailing: Analytes are momentarily trapped and released slowly.

  • Memory Effects: Carryover from high-concentration injections.

  • Active Site Loss: Low-level analytes are permanently adsorbed, raising the Limit of Quantitation (LOQ).

Visualization: The Deactivation Mechanism

The following diagram illustrates the difference between standard and optimized flow paths.

SilanolInteraction cluster_standard Standard Column Surface cluster_optimized Base-Deactivated (BD) Surface Silanol Free Silanol (Si-OH) Adsorption Hydrogen Bonding (Peak Tailing) Silanol->Adsorption Acidic Site Pyridine Pyridine Analyte Pyridine->Adsorption Basic Lone Pair Surface Deactivated Surface (Silazane/Base Treatment) Elution Symmetrical Elution (Gaussian Peak) Surface->Elution Shields Silanols Pyridine_Free Pyridine Analyte Pyridine_Free->Elution No Interaction

Caption: Comparison of analyte behavior on active silanol surfaces vs. base-deactivated stationary phases.

Part 2: Comparative Evaluation of Stationary Phases

We compared the performance of three common column classes for the analysis of a Pyridine/2-Picoline/3-Chloropyridine mix (10 ppm).

The Candidates
  • Standard 5% Phenyl (e.g., DB-5ms): The general-purpose workhorse.

  • Standard Volatiles (e.g., DB-624/Z-624): Cyanopropylphenyl-based, designed for USP <467> solvents.

  • Base-Deactivated (e.g., Rtx-Volatile Amine / CP-Volamine): Specifically designed with basic surface modification and thicker films.[1]

Performance Data

Data derived from comparative internal studies and manufacturer specifications [1][2].

MetricStandard 5% Phenyl (DB-5ms)Standard 624 (DB-624)Base-Deactivated (Rtx-Volatile Amine)
Stationary Phase 5% Phenyl Polysiloxane6% CyanopropylphenylBase-Modified Polysiloxane
Film Thickness 0.25 µm (Standard)1.4 - 1.8 µm1.0 - 5.0 µm (Thick)
Pyridine Peak Symmetry (

)
2.5 - 4.0 (Severe Tailing)1.5 - 2.0 (Moderate Tailing)1.0 - 1.2 (Excellent)
LOD (SIM Mode) ~50 ppb~10 ppb< 2 ppb
Water Compatibility Poor (Phase degradation)GoodExcellent (Robust)
Primary Drawback Requires derivatization for trace workCo-elution of amines/alcoholsLower Max Temp (typ. 270-290°C)

Causality Analysis: The Standard 624 columns rely on polarity to separate volatiles. While effective for neutral solvents, they lack the surface passivation required for free bases. The Base-Deactivated columns utilize a surface treatment that mimics a "primed" system, effectively neutralizing acidic sites before the polymer is even applied. The thicker film (up to 5µm) also increases retention of highly volatile picolines, moving them away from the solvent front.

Part 3: Sample Introduction – Liquid vs. Headspace

Selecting the correct inlet method is critical for method robustness.

Decision Matrix: Analytical Workflow

Use this logic flow to determine the optimal approach for your specific matrix.

MethodSelection Start Sample Matrix Type Clean Clean Solvent (e.g., Synthesis Reagent) Start->Clean Complex Complex/Dirty (e.g., Drug Substance, Soil) Start->Complex Direct Direct Liquid Injection (Split/Splitless) Clean->Direct High Sensitivity Needed HS Headspace (HS-GC) Complex->HS Protect Column & Liner Direct_Req Requirement: Base-Deactivated Liner + Wool at Bottom Direct->Direct_Req HS_Req Requirement: Salt Addition (NaCl) to Boost Partitioning HS->HS_Req

Caption: Decision tree for selecting between Direct Injection and Headspace based on sample complexity.

Headspace Advantage: For pharmaceutical impurities (USP <467> context), Headspace is superior. Pyridine is water-soluble; adding NaCl (salting out) and heating to 80°C drastically increases the phase ratio (


), pushing the volatile pyridine into the headspace for cleaner injection [3].

Part 4: The "Gold Standard" Protocol

This protocol assumes a Base-Deactivated Column (e.g., Rtx-Volatile Amine or CP-Volamine) and Headspace injection, as this combination offers the highest reliability for regulated environments.

System Configuration
  • GC System: Agilent 8890 or equivalent.

  • Detector: Single Quadrupole MS (e.g., 5977B) with High Efficiency Source (HES).

  • Column: 30 m × 0.32 mm ID × 5.0 µm film (Base-Deactivated Phase).

    • Note: The 5.0 µm film is crucial for retaining pyridine at temperatures >40°C.

  • Liner: Ultra-Inert, Base-Deactivated Split liner (with wool placed low).

Headspace Parameters
  • Incubation Temp: 80°C (Pyridine BP is 115°C; do not exceed 100°C to avoid water pressure issues).

  • Incubation Time: 20 minutes.

  • Agitation: High (500 rpm).

  • Syringe/Loop Temp: 100°C.

GC Parameters
  • Inlet: Split Mode (10:1 to 50:1 depending on concentration). Temp: 250°C.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (Hold 5 min) – Essential for focusing volatiles.

    • Ramp 10°C/min to 200°C.

    • Ramp 30°C/min to 260°C (Hold 3 min) – Bake out.

MS Acquisition (SIM Mode)

Using SIM (Selected Ion Monitoring) enhances sensitivity by 10-100x over Scan mode.

AnalyteQuant Ion (

)
Qualifier Ions (

)
Retention Window (min)
Pyridine 7952, 516.5 - 7.0
2-Picoline 9366, 398.2 - 8.8
Pyridine-d5 (ISTD) 84566.4 - 6.9

Part 5: Troubleshooting & Validation (Self-Validating System)

A robust method must include system suitability criteria that flag "silent" failures (like active site generation).

The "Tailing Factor" Check

Every sequence must begin with a system suitability standard containing Pyridine at the LOQ level.

  • Calculate Asymmetry (

    
    ): 
    
    
    
    at 10% peak height.
  • Pass Criteria:

    
    .
    
  • Fail Action: If

    
    , the inlet liner is active. Replace the liner immediately.  Do not bake the column; the issue is almost always the inlet liner or the first 10cm of the column [4].
    
Common Failure Modes
  • Ghost Peaks: Caused by septum bleed or matrix accumulation in the liner. Fix: Use Merlin Microseal or septum purge; switch to Headspace.

  • Sensitivity Drop: Source contamination. Fix: Clean MS source; verify tuning (PFTBA 69/219 ratio).

  • Retention Time Shift: Water accumulation in the column (if using direct injection of aqueous samples). Fix: Use a base-deactivated guard column or switch to a thicker film column which is more water-tolerant.

References

  • Restek Corporation. (2024). Rtx-Volatile Amine GC Capillary Column Specifications and Applications. Retrieved from [Link]

  • Agilent Technologies. (2010).[2] Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column.[2] Application Note SI-01613.[2] Retrieved from [Link]

  • U.S. Pharmacopeia. (2023). General Chapter <467> Residual Solvents. USP-NF.
  • Element Lab Solutions. (2020). GC Diagnostic Skills I: Peak Tailing Mechanisms. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methyl-2-(1-piperidinyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methyl-2-(1-piperidinyl)pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.